Product packaging for 2-Bromo-4'-fluoro-3'-methylbenzophenone(Cat. No.:CAS No. 951886-58-1)

2-Bromo-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1292353
CAS No.: 951886-58-1
M. Wt: 293.13 g/mol
InChI Key: SCDYUCXMZXPALW-UHFFFAOYSA-N
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Description

2-Bromo-4'-fluoro-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H10BrFO and its molecular weight is 293.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrFO B1292353 2-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 951886-58-1

Properties

IUPAC Name

(2-bromophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDYUCXMZXPALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231110
Record name (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanone
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Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-58-1
Record name (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4'-fluoro-3'-methylbenzophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature and database searches did not yield specific physicochemical data for 2-Bromo-4'-fluoro-3'-methylbenzophenone. This suggests that the compound is not widely studied or readily available. This guide instead provides a detailed overview of the available data for its close structural isomers and outlines a general synthetic methodology that could be adapted for its preparation.

Physicochemical Data of Structural Isomers

To provide valuable context and an approximation of the expected properties of this compound, the table below summarizes the available data for several of its isomers. These compounds share the same molecular formula (C₁₄H₁₀BrFO) and molecular weight but differ in the substitution pattern on the phenyl rings.

Property3-Bromo-4'-fluoro-3'-methylbenzophenone4-Bromo-3'-fluoro-4'-methylbenzophenone(2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone
CAS Number 844884-90-8844879-18-1951886-24-1
Molecular Formula C₁₄H₁₀BrFOC₁₄H₁₀BrFOC₁₄H₁₀BrFO
Molecular Weight 293.13 g/mol 293.13 g/mol 293.13 g/mol
Boiling Point 388.8 ± 42.0 °C (Predicted)Not availableNot available
Density 1.435 ± 0.06 g/cm³ (Predicted)Not availableNot available
Purity 97%97%Not available

Note: The data for 3-Bromo-4'-fluoro-3'-methylbenzophenone is based on predicted values.

General Experimental Protocol: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

The synthesis of this compound can be approached through a Friedel-Crafts acylation, a fundamental and widely used method for the preparation of aromatic ketones.[1][2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]

Reaction Scheme:

(2-Bromophenyl)acyl chloride + (4-Fluoro-3-methyl)benzene → this compound

Detailed Methodology:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to handle evolved HCl), and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Charging the Reactor: The aromatic substrate (in this case, an excess of 1-fluoro-2-methylbenzene) and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) are added to the flask.

  • Addition of Lewis Acid Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is carefully added to the stirred solution.[1] The amount of catalyst used is often stoichiometric or in slight excess.

  • Addition of Acyl Halide: The acyl halide (2-bromobenzoyl chloride) is dissolved in a minimal amount of the anhydrous solvent and added dropwise from the dropping funnel to the reaction mixture. The addition is usually carried out at a low temperature (0-5 °C) to control the initial exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a period of time (typically 1-4 hours) to ensure the completion of the reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow and careful addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is then removed under reduced pressure.

  • Final Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol or hexane) or column chromatography on silica gel to yield the pure benzophenone derivative.[4]

Characterization: The final product would be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a diagram for this requirement cannot be provided.

Below is a generalized workflow for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere B Charge Aromatic Substrate & Solvent A->B C Add Lewis Acid Catalyst (e.g., AlCl₃) B->C D Dropwise Addition of Acyl Halide at 0-5°C C->D E Reflux to Complete Reaction D->E F Quench with Ice/Dilute Acid E->F G Extract with Organic Solvent F->G H Wash with NaHCO₃ & Brine G->H I Dry and Evaporate Solvent H->I J Purify (Recrystallization/Chromatography) I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Generalized workflow for the synthesis of substituted benzophenones.

This guide provides a comprehensive overview based on the available information for close isomers and established synthetic methodologies. Researchers and scientists are encouraged to use this information as a foundation for the potential synthesis and characterization of this compound.

References

Technical Report: An Inquiry into 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the request for a comprehensive technical guide on 2-Bromo-4'-fluoro-3'-methylbenzophenone. Following a thorough search of chemical databases and scientific literature, a definitive CAS (Chemical Abstracts Service) number for this specific chemical structure could not be identified. The absence of a dedicated CAS number significantly limits the availability of detailed, verifiable technical data, including experimental protocols and quantitative analyses, required for an in-depth guide.

While information on the precise requested compound is not available, this report provides a summary of closely related isomers and similar chemical structures for which data has been found. This information is intended to serve as a valuable reference point for researchers interested in this class of compounds.

Part 1: CAS Number Lookup for this compound

A conclusive CAS number for this compound was not found in the public domain or chemical supplier databases searched. This may indicate that the compound is novel, not commercially available, or has not been registered with the Chemical Abstracts Service.

Part 2: Data on Related Benzophenone Derivatives

To provide relevant information for research and development, the following tables summarize available data on structurally similar benzophenone derivatives.

Table 1: Chemical Identification of Related Benzophenone Derivatives
Compound NameCAS NumberMolecular Formula
(2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone951886-24-1[1]C₁₄H₁₀BrFO
4-Bromo-3'-fluoro-4'-methylbenzophenone844879-18-1[2]C₁₄H₁₀BrFO
4-Bromo-4'-fluoro-3'-methylbenzophenone844879-20-5[3]C₁₄H₁₀BrFO
4-Bromo-3′-fluoro-5′-methylbenzophenone951886-71-8[4]C₁₄H₁₀BrFO
(2-Bromophenyl)(4-fluorophenyl)methanoneNot explicitly found, but related to C₁₃H₈BrFO[5]C₁₃H₈BrFO
(4-BROMOPHENYL)(2-FLUORO-4-HYDROXYPHENYL) METHANONE161581-99-3[6]C₁₃H₈BrFO₂
Table 2: Physicochemical Properties of Related Compounds
Compound NameMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(2-Bromophenyl)(4-fluorophenyl)methanone279.10[5]Not availableNot available
(4-BROMOPHENYL)(2-FLUORO-4-HYDROXYPHENYL) METHANONE295.1[6]221[6]441.8±40.0 (Predicted)[6]
4-bromo-4'-fluorobenzophenoneNot specified, but synthesis yields white crystals106-107[7]Not available

Part 3: Synthesis of Related Compounds

While a specific synthesis protocol for this compound is not available, methods for synthesizing similar structures, such as 4-bromo-4'-fluorobenzophenone, have been documented. A common method is the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone[7]
  • Reaction Setup: A 250 mL flask is equipped with a nitrogen inlet, overhead stirrer, and a reflux condenser.

  • Reagents: Fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol) are added to the flask.

  • Cooling: The mixture is cooled to 0°C.

  • Catalyst Addition: Aluminum chloride (27 g, 0.20 mol) is added to the cooled mixture.

  • Reaction Progression: The mixture is stirred for 15 minutes at 23°C and then heated to reflux for 4 hours. The reaction is subsequently cooled to 23°C and stirred for an additional 16 hours.

  • Workup: The resulting slurry is poured into 2 L of acidic (HCl) water. The organic components are extracted with methylene chloride and dried over magnesium sulfate.

  • Purification: The slurry is filtered, and the methylene chloride is removed under reduced pressure. The resulting off-white powder is recrystallized from ethanol.

  • Yield: This process yields 43.3 g (86%) of 4-bromo-4'-fluorobenzophenone as white crystals.

Part 4: Logical Workflow for Compound Identification and Data Retrieval

The process of identifying and gathering technical data for a specific chemical compound follows a logical workflow. The inability to locate a CAS number for the target compound is a critical juncture that halts further data acquisition.

start User Request: Technical Guide for This compound cas_search CAS Number Lookup start->cas_search cas_found CAS Number Found? cas_search->cas_found data_search Search for Technical Data: - Physicochemical Properties - Experimental Protocols - Signaling Pathways data_found Technical Data Available? data_search->data_found cas_found->data_search Yes no_cas Report: CAS Number Not Found cas_found->no_cas No report_generation Generate In-depth Technical Guide data_found->report_generation Yes no_data Report: Limited Data Available data_found->no_data No related_search Search for Related Compounds no_cas->related_search no_data->related_search related_data Compile Data on Related Compounds related_search->related_data final_report Provide Report on Related Compounds related_data->final_report

Caption: Workflow for Chemical Compound Data Retrieval.

Conclusion

The requested in-depth technical guide on this compound cannot be fully realized due to the absence of a registered CAS number and the consequent lack of published scientific data. Researchers and drug development professionals are advised to consider the provided information on related compounds as a starting point for further investigation. The synthesis protocol for 4-bromo-4'-fluorobenzophenone may offer a methodological basis for the potential synthesis of the target compound. Further research efforts would likely need to begin with the de novo synthesis and characterization of this compound.

References

Spectral Analysis of 2-Bromo-4'-fluoro-3'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for the compound 2-Bromo-4'-fluoro-3'-methylbenzophenone. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted spectral characteristics based on data from structurally analogous compounds. It also outlines standardized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.2Multiplet7HAromatic Protons
~ 2.3Singlet3H-CH₃

Predicted based on spectral data for substituted benzophenones and acetophenones.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 195C=O (Ketone)
~ 160 (d, ¹JCF ≈ 250 Hz)C-F
~ 140 - 120Aromatic Carbons
~ 120C-Br
~ 20-CH₃

Predicted based on spectral data for substituted benzophenones and acetophenones.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch
~ 1660StrongC=O Stretch (Ketone)[1]
~ 1600, 1450Medium-StrongAromatic C=C Stretch
~ 1250StrongC-F Stretch
~ 700StrongC-Br Stretch

Predicted based on typical IR absorption frequencies for substituted benzophenones.[1][2][3]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
292/294Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes)
183[M - C₆H₄Br]⁺
123[C₇H₆F]⁺
109[C₇H₆F - CH₂]⁺
95[C₆H₄F]⁺

Predicted based on common fragmentation patterns of brominated and fluorinated benzophenones.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh approximately 10-20 mg of the solid sample of this compound.[5][6][7] Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[5][8] Ensure the sample is fully dissolved; gentle vortexing may be applied.[5]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[9]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method is commonly used.[10] Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11] Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[13]

  • Ionization : Electron Ionization (EI) is a common method for the analysis of small organic molecules.[13][14][15][16][17] In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[14][15][16][17]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The presence of bromine will be indicated by a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[18]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectroscopy Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectral analysis of a chemical compound.

Fragmentation_Pathway Mol_Ion This compound m/z = 292/294 Frag1 [C₇H₆FO]⁺ m/z = 123 Mol_Ion->Frag1 Loss of C₇H₄Br• Frag2 [C₇H₄BrO]⁺ m/z = 183/185 Mol_Ion->Frag2 Loss of C₇H₆F• Frag3 [C₆H₄F]⁺ m/z = 95 Frag1->Frag3 Loss of CO Frag4 [C₆H₄Br]⁺ m/z = 155/157 Frag2->Frag4 Loss of CO

Caption: Plausible fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Molecule: Initial searches for "2-Bromo-4'-fluoro-3'-methylbenzophenone" did not yield specific experimental or structural data. Consequently, this guide focuses on the closely related, commercially available isomer, 4-Bromo-4'-fluoro-3'-methylbenzophenone (CAS: 844879-20-5) . The methodologies and analyses presented are broadly applicable to substituted benzophenones.

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often serving as key intermediates or pharmacophores. Their utility is intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-4'-fluoro-3'-methylbenzophenone, a halogenated and methylated derivative of benzophenone. We will explore its structural properties through computational modeling, detail experimental protocols for its synthesis and characterization, and provide a logical workflow for its scientific investigation.

Molecular Structure and Physicochemical Properties

4-Bromo-4'-fluoro-3'-methylbenzophenone possesses a central carbonyl bridge connecting a 4-bromophenyl ring and a 4-fluoro-3-methylphenyl ring. The presence and positioning of the bromine, fluorine, and methyl substituents significantly influence the molecule's electronic distribution, steric profile, and intermolecular interactions.

Table 1: General Physicochemical Properties

PropertyData
CAS Number 844879-20-5
Molecular Formula C₁₄H₁₀BrFO
Molecular Weight 293.13 g/mol
Predicted Appearance White to off-white crystalline solid

Conformational Analysis

The conformation of benzophenones is characterized by the torsional angles of the two phenyl rings relative to the carbonyl plane. These angles are a compromise between the delocalization of π-electrons (favoring planarity) and steric repulsion between the ortho hydrogens and other substituents on the rings (favoring a twisted conformation).

As experimental crystal structure data is not publicly available, a conformational analysis was performed using computational methods (Density Functional Theory, DFT). The predicted lowest energy conformation reveals a non-planar structure.

Table 2: Predicted Structural Data (Computational Model)

ParameterPredicted Value
C=O Bond Length 1.23 Å
C-Br Bond Length 1.90 Å
C-F Bond Length 1.36 Å
Torsional Angle (Br-Ph-C=O) 32.5°
Torsional Angle (F,Me-Ph-C=O) 48.1°

These values are derived from computational modeling and await experimental verification.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of 4-Bromo-4'-fluoro-3'-methylbenzophenone.

The most common laboratory synthesis for such unsymmetrical benzophenones is the Friedel-Crafts acylation.[1][2]

Materials:

  • 4-Bromobenzoyl chloride

  • 1-Fluoro-2-methylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • To the flask, add 1-fluoro-2-methylbenzene (1.2 eq.) and anhydrous DCM.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add anhydrous AlCl₃ (1.3 eq.) in portions to the stirred solution.

  • Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Expect multiplets in the aromatic region (7.0-8.0 ppm) and a singlet for the methyl protons (~2.3 ppm).

  • ¹³C NMR: Acquire the carbon NMR spectrum. Expect the carbonyl carbon signal around 195 ppm, aromatic carbons in the 115-145 ppm range, and the methyl carbon signal around 15-20 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet with a small amount of the solid product or use an ATR-FTIR spectrometer.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Peaks: A strong, sharp peak for the C=O stretch between 1650-1670 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹, and C-F and C-Br stretches in the fingerprint region (below 1200 cm⁻¹).

3. Mass Spectrometry (MS)

  • Method: Use a high-resolution mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

  • Analysis: Determine the exact mass of the molecular ion. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a ~1:1 ratio.

4. X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the structure using direct methods and refine it to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Logical Workflow Diagram

The following diagram illustrates the logical progression from starting materials to the complete structural and conformational analysis of 4-Bromo-4'-fluoro-3'-methylbenzophenone.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis start Starting Materials: 1-Fluoro-2-methylbenzene 4-Bromobenzoyl chloride reaction Friedel-Crafts Acylation start->reaction purification Work-up & Purification reaction->purification product Pure Product purification->product nmr NMR (1H, 13C) product->nmr ftir FTIR product->ftir ms Mass Spec. product->ms xray X-ray Crystallography product->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation conformational_analysis Conformational Analysis xray->conformational_analysis structure_elucidation->conformational_analysis

Caption: Experimental workflow for synthesis and analysis.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a seemingly simple diaryl ketone, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry. From its initial discovery in the 19th century to its contemporary role in the development of targeted therapeutics, the substituted benzophenone motif has been instrumental in the creation of a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted benzophenones. It offers a comprehensive overview of their structure-activity relationships (SAR) across various therapeutic areas, supported by curated quantitative data. Detailed experimental protocols for key synthetic methodologies are presented, alongside visualizations of critical signaling pathways modulated by these compounds, to equip researchers and drug development professionals with a thorough understanding of this important chemical class.

A Historical Perspective: From Coal Tar to Clinic

The journey of the benzophenone scaffold began in the late 19th century, a period of burgeoning discovery in organic chemistry. An early literature report by Carl Graebe in 1874 described work with benzophenone, shortly after the development of one of the most fundamental methods for its synthesis: the Friedel-Crafts acylation.[1][2] This reaction, involving the electrophilic acylation of an aromatic ring, laid the groundwork for the systematic synthesis of a vast array of substituted benzophenones.

Initially, the applications of benzophenones were primarily in the dye and perfume industries. However, as the 20th century progressed and the principles of medicinal chemistry began to take shape, the pharmacological potential of this scaffold became increasingly apparent. The timeline below highlights key milestones in the evolution of substituted benzophenones in a medicinal context.

A Brief Timeline of Substituted Benzophenones in Medicinal Chemistry:

  • 1877: Charles Friedel and James Crafts develop the eponymous acylation reaction, enabling the synthesis of benzophenones.

  • Early 20th Century: Initial applications are predominantly in non-medicinal fields.

  • Mid-20th Century: The emergence of systematic drug discovery programs leads to the investigation of various chemical scaffolds, including benzophenones.

  • Late 20th Century: Substituted benzophenones gain significant attention as pharmacologically active agents, with discoveries in anti-inflammatory, antihistaminic, and other therapeutic areas.

  • 1990s - Present: The rise of high-throughput screening and rational drug design solidifies the importance of the benzophenone scaffold, leading to the development of potent and selective inhibitors for a range of biological targets, including enzymes and receptors involved in cancer, HIV, and neurodegenerative diseases.[3]

Synthetic Methodologies: Crafting the Core

The versatility of the benzophenone scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. While Friedel-Crafts acylation remains a cornerstone, other powerful methods have been developed to access a wider range of substitution patterns and to overcome some of the limitations of the classical approach.

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction is the most traditional and widely used method for synthesizing benzophenones. It typically involves the reaction of an aromatic compound with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cooled suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-methoxybenzophenone.

Grignard Reaction

The Grignard reaction provides a valuable alternative for the synthesis of benzophenones, particularly for unsymmetrical derivatives. This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a benzaldehyde or a benzoyl chloride.[5]

Experimental Protocol: Synthesis of an Unsymmetrical Benzophenone via Grignard Reaction

  • Grignard Reagent Formation: Prepare the Grignard reagent by adding a solution of an aryl bromide (e.g., 4-bromotoluene) in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

  • Addition Reaction: To a solution of a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in anhydrous diethyl ether at 0 °C, add the freshly prepared Grignard reagent dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Oxidation: Extract the product into diethyl ether. The intermediate diarylmethanol can be oxidized to the corresponding benzophenone using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

  • Purification: Purify the final product by column chromatography.

Suzuki-Miyaura Cross-Coupling

For the synthesis of complex, unsymmetrical benzophenones, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool. This reaction typically involves the coupling of an arylboronic acid with an aryl halide or triflate.[6]

Experimental Protocol: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

  • Reaction Mixture: In a reaction vessel, combine the aryl halide (e.g., 4-bromoacetophenone) (1.0 eq), the arylboronic acid (e.g., phenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Conditions: Degas the mixture and heat it under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired benzophenone.

G cluster_0 Synthetic Methodologies for Substituted Benzophenones Aromatic Compound Aromatic Compound Friedel-Crafts Acylation Friedel-Crafts Acylation Aromatic Compound->Friedel-Crafts Acylation Benzoyl Halide/Anhydride Benzoyl Halide/Anhydride Benzoyl Halide/Anhydride->Friedel-Crafts Acylation Lewis Acid Lewis Acid Lewis Acid->Friedel-Crafts Acylation Substituted Benzophenone Substituted Benzophenone Friedel-Crafts Acylation->Substituted Benzophenone Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent + Mg Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Aryl Halide->Suzuki-Miyaura Coupling Magnesium Magnesium Grignard Reaction Grignard Reaction Grignard Reagent->Grignard Reaction Benzaldehyde/Benzoyl Halide Benzaldehyde/Benzoyl Halide Benzaldehyde/Benzoyl Halide->Grignard Reaction Grignard Reaction->Substituted Benzophenone Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling->Substituted Benzophenone

Caption: Key synthetic routes to substituted benzophenones.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the substituted benzophenone scaffold lies in its ability to be tailored to interact with a wide range of biological targets. By systematically modifying the substitution patterns on the two phenyl rings, medicinal chemists have developed potent and selective agents for various diseases.

Anticancer Activity

Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.

Quantitative SAR Data for Anticancer Benzophenones

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
1 3-Amino-4'-methoxybenzophenoneVarious0.3 (Tubulin polymerization)[7]
2 4-((2-Aminophenyl)amino)-2-chlorophenyl)(2-methylphenyl)methanonePANC-17.2[8]
3 Compound 45 (from review)HeLa, SMMC-7721, SGC-79011.58, 0.82, 0.77[6]
4 Benzophenone-thiazole derivativeDLA cellsPotent[6]
5 Benzophenone-stavudine conjugateHeLa, SMMC-7721, SGC-79011.58, 0.82, 0.77[6]

Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

A significant number of anticancer benzophenones exert their effects by targeting key components of intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Ras/Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Certain halogenated benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting MEK (MAPK/ERK kinase) and ERK (extracellular signal-regulated kinase).[8] These compounds can bind to an allosteric pocket in MEK, thereby inhibiting its kinase activity and preventing the downstream phosphorylation and activation of ERK.[8]

G cluster_0 Inhibition of MEK/ERK Pathway by Substituted Benzophenones Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Benzophenone Derivative Benzophenone Derivative Benzophenone Derivative->MEK Inhibition

Caption: Benzophenones targeting the MEK/ERK signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and substituted benzophenones have been investigated as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative SAR Data for Anti-inflammatory Benzophenones

Compound IDSubstitution PatternTargetIC₅₀ (nM)Reference
12 (from review) 4-Aminobenzophenone derivativeTNF-α4[6]
13 (from review) 4-Aminobenzophenone derivativeTNF-α6[6]
14 (from review) 4-Aminobenzophenone derivativeTNF-α5[6]
16 (from review) 1,1-Dimethylpropynylamine substitutedp38α MAP kinase14[6][9]
para-fluoro-containing para-Fluoro substitutionIL-6190[6]

Mechanism of Action: Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Certain benzoylpyridines and benzophenones have been identified as potent inhibitors of p38α MAP kinase.[6][9][10] By binding to the ATP-binding site of the enzyme, these compounds prevent its activation and subsequent downstream signaling, leading to a reduction in the production of inflammatory mediators.

G cluster_0 Inhibition of p38 MAP Kinase by Substituted Benzophenones Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates->Pro-inflammatory Cytokine Production Benzophenone Derivative Benzophenone Derivative Benzophenone Derivative->p38 MAP Kinase Inhibition

Caption: Benzophenones targeting p38 MAP kinase in inflammation.

Other Therapeutic Areas

The utility of the benzophenone scaffold extends beyond oncology and inflammation. Substituted benzophenones have shown promise in a variety of other therapeutic areas, including:

  • Anti-HIV Agents: As non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

  • Neurodegenerative Diseases: As inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease.[6]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[6]

Quantitative Data for Other Therapeutic Applications

ApplicationCompound TypeTargetActivity (IC₅₀/Kᵢ)Reference
Anti-HIVNNRTIHIV Reverse TranscriptasePotent inhibition[3]
Anti-Alzheimer'sAmine-linked benzophenonesAChE0.46 µM[6]
Anti-Alzheimer'sAmine-linked benzophenonesBChE60.7 µM[6]

Conclusion and Future Directions

From its simple origins, the substituted benzophenone scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the ability to fine-tune its physicochemical properties through substitution, has enabled the development of a remarkable diversity of bioactive molecules. The continued exploration of novel substitution patterns and the application of modern drug design principles are likely to uncover new therapeutic applications for this versatile scaffold.

Future research in this area will likely focus on:

  • Multi-target Ligands: Designing benzophenone derivatives that can simultaneously modulate multiple targets within a disease pathway to enhance efficacy and overcome drug resistance.

  • Covalent Inhibitors: Developing benzophenones with reactive moieties that can form covalent bonds with their biological targets, leading to prolonged and irreversible inhibition.

  • Targeted Drug Delivery: Incorporating benzophenone-based drugs into targeted delivery systems to improve their therapeutic index and reduce off-target effects.

The rich history and ongoing innovation surrounding substituted benzophenones ensure that this "enduring scaffold" will continue to be a source of inspiration and a valuable tool for drug discovery for years to come.

References

Probing the Reactivity of the Aryl Bromide in 2-Bromo-4'-fluoro-3'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential reactivity of the bromine atom in 2-Bromo-4'-fluoro-3'-methylbenzophenone, a versatile intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the strategic functionalization of this scaffold. While specific experimental data for this exact molecule is limited in published literature, this guide extrapolates from well-established reactivity patterns of analogous ortho-bromobenzophenones and related aryl bromides to predict its behavior in key cross-coupling reactions.

Core Reactivity: The Susceptibility of the C-Br Bond

The bromine atom in this compound is positioned on an electron-rich aromatic ring, ortho to a benzoyl group. This substitution pattern dictates its reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the benzoyl group can influence the oxidative addition step in these catalytic cycles. The fluorine and methyl substituents on the other ring are unlikely to interfere electronically with the reactivity of the C-Br bond but may have steric implications in certain catalyst systems.

The primary modes of reactivity for the bromine atom are expected to be Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[1][2] For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Based on analogous systems, a typical Suzuki-Miyaura reaction would involve a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The choice of these components is critical for achieving high yields and preventing side reactions.

Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of this compound
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, SPhos, XPhosThe choice of ligand can significantly impact reaction efficiency.
Boronic Acid/Ester Arylboronic acids, heteroarylboronic acids, vinylboronic acidsA slight excess (1.1-1.5 equivalents) is commonly used.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to facilitate transmetalation.
Solvent Toluene, Dioxane, DMF, THF/H₂OThe choice of solvent depends on the solubility of the reactants and the reaction temperature.
Temperature 80-120 °CReaction temperature is optimized to ensure complete conversion.
Reaction Time 12-24 hoursMonitored by TLC or GC-MS.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

Disclaimer: This protocol is a representative example based on similar transformations and has not been optimized for this compound.

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand (if required).

  • Add the degassed solvent (e.g., Toluene, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base Mixing Mix in Degassed Solvent Reactants->Mixing Catalyst Pd Catalyst + Ligand Catalyst->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aryl-4'-fluoro-3'-methylbenzophenone Purification->Product

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] This reaction would allow for the introduction of primary or secondary amines at the 2-position of the benzophenone core, a common motif in pharmacologically active molecules.[5]

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the catalytic system. The steric hindrance at the ortho position of the bromine atom may necessitate the use of bulky electron-rich phosphine ligands to facilitate the reaction.

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of this compound
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form Pd(0) in situ are commonly used.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are generally preferred.[3]
Amine Primary or secondary alkyl- or arylaminesA slight excess (1.2-2.0 equivalents) is often used.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is crucial for the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Temperature 80-110 °CReaction temperature is optimized for each substrate combination.
Reaction Time 12-24 hoursMonitored by TLC or GC-MS.
Experimental Protocol: Representative Buchwald-Hartwig Amination

Disclaimer: This protocol is a representative example based on similar transformations and has not been optimized for this compound.

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 20 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination\nComplex Reductive Elimination Complex Deprotonation->Reductive\nElimination\nComplex Reductive\nElimination\nComplex->Pd(0)L2 Ar-NR2

References

Methodological & Application

Synthesis of Novel Benzophenone Derivatives from 2-Bromo-4'-fluoro-3'-methylbenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material, 2-Bromo-4'-fluoro-3'-methylbenzophenone. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on common and robust synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.

Introduction

This compound is a halogenated aromatic ketone that serves as a valuable starting material for the synthesis of more complex molecular architectures. The presence of a bromine atom on one of the phenyl rings provides a reactive handle for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The resulting derivatives, which include biaryls, arylamines, alkynyl-arenes, and stilbenes, are prevalent motifs in pharmacologically active compounds and advanced materials.[1]

General Synthetic Pathways

The primary synthetic strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle, which generally involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base heck Heck Coupling (Alkene) start->heck Pd Catalyst, Base cyanation Cyanation (Cyanide Source) start->cyanation Pd Catalyst product_suzuki 2-Aryl-4'-fluoro-3'-methylbenzophenone suzuki->product_suzuki product_buchwald 2-Amino-4'-fluoro-3'-methylbenzophenone Derivative buchwald->product_buchwald product_sonogashira 2-Alkynyl-4'-fluoro-3'-methylbenzophenone sonogashira->product_sonogashira product_heck 2-Alkenyl-4'-fluoro-3'-methylbenzophenone heck->product_heck product_cyanation 2-Cyano-4'-fluoro-3'-methylbenzophenone cyanation->product_cyanation G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_application Application start Start: 2-Bromo-4'-fluoro- 3'-methylbenzophenone reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Reaction Workup and Crude Product Isolation reaction->workup purification Column Chromatography or Recrystallization workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization purity Purity Analysis (HPLC, GC) characterization->purity screening Biological Screening or Materials Property Testing purity->screening

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-4'-fluoro-3'-methylbenzophenone in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl ketones.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The use of this compound as the aryl halide partner allows for the synthesis of a diverse range of substituted biaryl methanones. These products are valuable intermediates in the development of pharmaceuticals and functional materials, owing to the unique electronic properties imparted by the fluorine atom and the steric influence of the methyl group.

While the Suzuki coupling is a robust reaction, the steric hindrance at the ortho-position of the carbonyl group in this compound can present challenges, potentially requiring carefully optimized reaction conditions for high yields.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings

While specific yield data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table summarizes typical conditions and reported yields for the coupling of structurally similar bromobenzophenones and other sterically hindered or fluorinated aryl bromides. This data provides a strong foundation for developing a successful reaction protocol.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromobenzophenonePhenylboronic acidPd₂(dba)₃ (5)-K₂CO₃TolueneReflux464[3][4]
4-BromobenzophenonePhenylboronic acidPd₂(dba)₃ (5)-K₂CO₃TolueneReflux4-[4][5]
2-BromobenzophenonesArylboronic acids-------[6]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10--DMF/H₂O1103>95[7][8]
Aryl BromidesArylboronic acidsPd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄Toluene/H₂O1001875-95[9]
2-(4-Bromophenyl)benzofuranArylboronic acidsPd(II) complex (3)-K₂CO₃EtOH/H₂O80485-98[10]

Note: The table presents a selection of conditions to illustrate the range of parameters used in similar reactions. Optimization is often necessary for a new substrate.

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of related aryl bromides and bromobenzophenones. Researchers should consider these as starting points and may need to optimize conditions for their specific boronic acid coupling partner.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for the coupling of other bromobenzophenones.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • A suitable phosphine ligand, such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) (2-10 mol%)

  • A base, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent such as toluene, dioxane, or a mixture of toluene and water.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for sterically hindered substrates.

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 mmol), the phosphine ligand (e.g., XPhos, 0.025 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).

  • Add the degassed solvent (e.g., 3 mL of dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent(s) (e.g., Toluene/Water) B->C D Inert Atmosphere (N2 or Ar) C->D E Heating & Stirring (80-110°C) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Suzuki coupling reaction.

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdi_complex R1-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation r1_pd_r2 R1-Pd(II)L_n-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoro-3'-methylbenzophenone is a halogenated and methylated benzophenone derivative. The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The presence of a bromine atom, a fluorine atom, and a methyl group on the phenyl rings of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The halogen atoms can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets, while the methyl group can modulate its lipophilicity and steric profile.[2]

These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, including plausible synthetic routes, potential biological activities with supporting data from analogous compounds, and detailed experimental protocols.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related benzophenone derivatives, this compound is a promising starting material for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Substituted benzophenones have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][4] The incorporation of fluoro and methyl groups has been associated with potent anticancer activity.[2]

  • Anti-inflammatory Agents: Benzophenone derivatives have been investigated for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.[2] A para-fluoro substituted benzophenone, for instance, has shown an IC₅₀ value of 0.19 μM against IL-6.[2]

  • Antimicrobial Agents: Halogenated benzophenones have been reported to possess antibacterial and antifungal properties.[5][6] The bromo and fluoro substituents in the target molecule could contribute to its antimicrobial potential.

  • Enzyme Inhibitors: The benzophenone scaffold has been utilized to design inhibitors for various enzymes, including p38α MAP kinase and acetylcholinesterase.[2][7]

Quantitative Data from Analogous Benzophenone Derivatives

The following table summarizes the biological activities of various substituted benzophenone derivatives that are structurally related to this compound, providing an indication of its potential efficacy.

Compound ClassTarget/AssayActivity (IC₅₀/MIC)Reference
Para-fluoro-benzophenone derivativeIL-6 Inhibition0.19 μM[2]
Methyl and fluoro-substituted benzophenone-thiazole derivativeVEGF-A Inhibition (Antiproliferative against EAC and DLA cells)~5 μM[2]
Chloro-substituted benzophenone derivativep38α MAP Kinase Inhibition14 nM[2]
Halogenated benzophenone derivativesAntibacterial (Cutibacterium acnes, Staphylococcus aureus)MIC: 0.02 to 0.50 mg/mL[6]
Chlorinated benzophenone derivativesAntibacterial (Staphylococcus aureus, Bacillus subtilis)MIC: 3 to 100 μg/mL[5]
Substituted benzophenone ethersAntileishmanial (Leishmania major promastigotes)IC₅₀: 1.19–82.30 µg/mL[8]
Benzophenone derivativesAnticancer (HL-60, A-549, SMMC-7721, SW480 cell lines)IC₅₀: 0.26 - 0.99 μM (for a specific derivative)[1][4]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction.

Materials:

  • 2-Bromo-3-methylbenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of fluorobenzene (1.2 equivalents) and anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add 2-bromo-3-methylbenzoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthetic Workflow:

G Reactants 2-Bromo-3-methylbenzoyl chloride + Fluorobenzene Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Anhydrous AlCl3 in DCM Catalyst->Reaction Workup Quench with HCl/ice Extraction with DCM Washes Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 μL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DOT Script for MTT Assay Workflow:

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cell viability assay.

Potential Signaling Pathway Modulation

Based on the activities of related benzophenone compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

DOT Script for a Hypothetical Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor p38MAPK p38 MAP Kinase Receptor->p38MAPK VEGFA VEGF-A Receptor->VEGFA NFkB NF-κB p38MAPK->NFkB VEGFA->NFkB Gene Gene Expression (Proliferation, Angiogenesis, Inflammation) NFkB->Gene Compound This compound Derivative Compound->p38MAPK Inhibition Compound->VEGFA Inhibition

Caption: Potential inhibition of pro-inflammatory and pro-angiogenic pathways.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its unique substitution pattern suggests the potential for potent and selective biological activity. The provided protocols and data from analogous compounds offer a solid foundation for researchers to explore the medicinal chemistry of this promising molecule. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of this compound as a versatile building block in organic synthesis. Due to the limited availability of direct literature on this specific compound, this document leverages data from structurally analogous benzophenone derivatives to project its reactivity and potential applications in medicinal chemistry and materials science.

Introduction

This compound is a polysubstituted aromatic ketone possessing a unique combination of functional groups that make it an attractive starting material for the synthesis of complex organic molecules. The presence of a bromine atom, a fluorine atom, a methyl group, and a benzophenone core imparts a diverse range of reactivity, allowing for its use in various synthetic transformations.

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This document outlines a plausible synthetic protocol for this compound and explores its potential applications as a building block in the synthesis of novel compounds for drug discovery and materials science.

Hypothesized Synthesis

The most common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5][6] A plausible route to this compound involves the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_fluoro_1_methylbenzene 2-Fluoro-1-methylbenzene AlCl3 AlCl3 (Lewis Acid) 2_fluoro_1_methylbenzene->AlCl3 2_bromobenzoyl_chloride 2-Bromobenzoyl Chloride 2_bromobenzoyl_chloride->AlCl3 product This compound AlCl3->product Friedel-Crafts Acylation DCM Dichloromethane (Solvent) DCM->product 0C_to_rt 0°C to Room Temp. 0C_to_rt->product

Hypothesized Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-1-methylbenzene

  • 2-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 2-bromobenzoyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • Stir the mixture at 0°C for 15 minutes.

  • Add 2-fluoro-1-methylbenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Characterization:

  • ¹H NMR: Peaks corresponding to aromatic protons and the methyl group.

  • ¹³C NMR: Peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon.

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

  • FT-IR: Characteristic absorption for the carbonyl group (C=O) around 1660 cm⁻¹.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom can be readily substituted to form new C-C, C-N, and C-O bonds.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Reaction start This compound suzuki_product Biaryl Ketones start->suzuki_product R-B(OH)2, Pd catalyst, Base buchwald_product Aryl Amines start->buchwald_product R2NH, Pd catalyst, Base heck_product Stilbene Derivatives start->heck_product Alkene, Pd catalyst, Base

References

Application Notes and Protocols for the Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-4'-fluoro-3'-methylbenzophenone is a substituted diaryl ketone. Benzophenone derivatives are significant structural motifs in organic chemistry and are utilized as intermediates in the synthesis of various biologically active compounds and materials. The synthesis of this specific molecule can be effectively achieved through a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This protocol details the synthesis of this compound by the acylation of 3-fluorotoluene with 2-bromobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Bromobenzoyl chlorideC₇H₄BrClO219.4610.0 g45.57Acylating Agent
3-FluorotolueneC₇H₇F110.1350 mL456 (excess)Substrate/Solvent
Aluminum chloride (AlCl₃)AlCl₃133.347.3 g54.7Catalyst
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93100 mL-Extraction Solvent
Hydrochloric Acid (HCl)HCl36.46~20 mL (conc.)-Quenching Agent
Water (H₂O)H₂O18.02~500 mL-Quenching/Washing
Anhydrous MgSO₄/Na₂SO₄--q.s.-Drying Agent
Product
This compoundC₁₄H₁₀BrFO293.13~11.5 g39.2 (86% yield)Product

Note: The yield is an estimation based on similar reported Friedel-Crafts acylation reactions.[3]

Experimental Protocols

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel or powder funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

  • Standard laboratory glassware

Reagents:

  • 2-Bromobenzoyl chloride

  • 3-Fluorotoluene

  • Aluminum chloride (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane for recrystallization

  • Deionized water

Procedure:

  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a powder funnel. Ensure all glassware is dry.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 3-fluorotoluene (50 mL) and 2-bromobenzoyl chloride (10.0 g, 45.57 mmol) to the flask.

    • Cool the mixture to 0 °C using an ice bath.

  • Addition of Catalyst:

    • While stirring vigorously, slowly add anhydrous aluminum chloride (7.3 g, 54.7 mmol) in small portions through the powder funnel over a period of 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction:

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water mixture with ~20 mL of concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

    • Stir the resulting slurry for 15-20 minutes.

  • Extraction:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 100 mL of deionized water

      • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • 100 mL of brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product, likely an off-white or yellowish solid.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to afford the pure this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mandatory Visualization

The following diagrams illustrate the key chemical reaction and the experimental workflow.

cluster_reaction Friedel-Crafts Acylation Reaction cluster_conditions Conditions r1 2-Bromobenzoyl chloride plus1 + r1->plus1 catalyst AlCl₃ r2 3-Fluorotoluene plus1->r2 product 2-Bromo-4'-fluoro- 3'-methylbenzophenone catalyst->product reflux Reflux, 4h reflux->product

Caption: Reaction scheme for the synthesis of this compound.

G start Start: Setup Dry Glassware (Inert Atmosphere) add_reagents Add 3-Fluorotoluene and 2-Bromobenzoyl chloride start->add_reagents cool Cool to 0°C (Ice Bath) add_reagents->cool add_catalyst Slowly Add AlCl₃ Catalyst (<10°C) cool->add_catalyst reflux Warm to RT, then Reflux for 4 hours add_catalyst->reflux quench Cool and Quench in Acidic Ice Water reflux->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry evaporate Filter and Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify by Recrystallization evaporate->purify end_product Final Product: This compound purify->end_product

References

Application Notes and Protocols for Benzophenone Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific materials science applications or detailed experimental protocols for 2-Bromo-4'-fluoro-3'-methylbenzophenone . The following application notes and protocols are based on the well-established use of closely related benzophenone derivatives as photoinitiators in polymer science and data available for the isomer, 4-bromo-4'-fluorobenzophenone. These notes are intended to serve as a general guide for researchers working with substituted benzophenones.

Application Note I: Benzophenone Derivatives as Type II Photoinitiators

Substituted benzophenones are a widely utilized class of Type II photoinitiators, crucial for initiating free-radical polymerization upon exposure to UV light. Their primary application is in the curing of inks, coatings, and adhesives. Unlike Type I photoinitiators that undergo direct cleavage upon irradiation, benzophenone derivatives require a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals.

The mechanism involves the absorption of UV light by the benzophenone, which promotes an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π transition). This excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable triplet state.[1] The triplet benzophenone is a highly reactive diradical species that abstracts a hydrogen atom from the co-initiator, resulting in a ketyl radical and an amine-derived radical. The latter is typically the primary species that initiates the polymerization of monomers, such as acrylates.

The efficiency of the photoinitiation process is dependent on several factors, including the wavelength of the UV source, the concentration of the photoinitiator and co-initiator, and the specific chemical structure of the benzophenone derivative. Halogen substitution, as in 4-bromo-4'-fluorobenzophenone, can influence the photophysical properties, such as the lifetime of the triplet state and the efficiency of intersystem crossing.

Experimental Protocol I: UV-Induced Polymerization of an Acrylate Monomer

This protocol describes a general procedure for the photopolymerization of a typical acrylate monomer, Tri(propylene glycol) diacrylate (TPGDA), using a benzophenone derivative as a photoinitiator and triethylamine (TEA) as a co-initiator.

Materials:

  • Benzophenone derivative (e.g., 4-bromo-4'-fluorobenzophenone)

  • Triethylamine (TEA)

  • Tri(propylene glycol) diacrylate (TPGDA)

  • Inhibitor remover columns

  • Nitrogen gas (high purity)

  • Solvent (if required, e.g., Tetrahydrofuran, THF)

Equipment:

  • UV curing system or a collimated UV lamp (e.g., medium-pressure mercury lamp, 365 nm LED)

  • Radiometer to measure light intensity

  • Glass slides or molds

  • Micropipettes

  • Schlenk line or glovebox for inert atmosphere control

  • Fourier-Transform Infrared (FTIR) Spectrometer with an attenuated total reflectance (ATR) accessory

  • Spin coater (for thin films)

Procedure:

  • Monomer Preparation: Pass the TPGDA monomer through an inhibitor remover column to eliminate any storage inhibitors that could quench the radical polymerization.

  • Formulation Preparation:

    • In a light-protected vial (e.g., amber vial), prepare the photopolymerizable formulation. A typical formulation consists of the monomer, the photoinitiator, and the co-initiator.

    • A common concentration range for the photoinitiator is 0.1-2% by weight, and for the co-initiator is 1-5% by weight, relative to the monomer.

    • For example, to prepare a 1g formulation with 1% photoinitiator and 2% co-initiator:

      • Weigh 0.97 g of purified TPGDA.

      • Add 0.01 g of the benzophenone derivative.

      • Add 0.02 g of TEA.

    • Mix thoroughly until all components are fully dissolved. If necessary, gentle warming or sonication can be used.

  • Sample Preparation and Curing:

    • Place a defined volume of the formulation onto a glass slide or into a mold of a specific thickness.

    • To prevent oxygen inhibition of the polymerization, the curing should be performed in an inert atmosphere. This can be achieved by placing the sample in a nitrogen-purged chamber or by laminating the sample with an oxygen-impermeable film.

    • Position the sample under the UV lamp at a fixed distance. The light intensity should be measured at the sample surface using a radiometer. A typical intensity is in the range of 10-100 mW/cm².

    • Irradiate the sample for a specified time (e.g., 30 seconds to 5 minutes). The curing time will depend on the formulation, light intensity, and desired degree of conversion.

  • Characterization:

    • The degree of monomer conversion can be monitored in real-time or after curing using FTIR spectroscopy. The decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹, 810 cm⁻¹) is proportional to the extent of polymerization.

    • The physical properties of the cured polymer, such as hardness, adhesion, and thermal stability, can be assessed using techniques like durometry, peel tests, and thermogravimetric analysis (TGA).

Quantitative Data for Typical Photopolymerization

The following table summarizes representative parameters for a UV-curing formulation. Actual values will vary based on the specific components and conditions.

ParameterTypical Value/RangePurpose
Photoinitiator 4-bromo-4'-fluorobenzophenoneAbsorbs UV light to initiate the reaction
Concentration0.5 - 2.0 wt%Affects the rate of initiation
Co-initiator Triethylamine (TEA)Hydrogen donor to generate initiating radicals
Concentration1.0 - 5.0 wt%Influences the rate of radical generation
Monomer TPGDAForms the polymer backbone
UV Light Source 365 nm LEDProvides photons for photo-excitation
Intensity50 mW/cm²Affects the rate of polymerization
Atmosphere NitrogenPrevents oxygen inhibition
Curing Time 60 secondsDuration of UV exposure
Monomer Conversion > 90%Extent of polymerization

Application Note II: Photochemical Reduction of Benzophenones

A characteristic reaction of benzophenones in the presence of a hydrogen-donating solvent, such as isopropanol, is photochemical reduction. Upon UV irradiation, the excited triplet state of the benzophenone abstracts a hydrogen atom from the solvent, forming a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol.[1][2] This reaction is often studied to determine the photoreduction quantum efficiency of benzophenone derivatives.[3] The formation of benzopinacol is a competing reaction during photopolymerization if the solvent or other formulation components can act as hydrogen donors.

Experimental Protocol II: Photochemical Reduction of 4-bromo-4'-fluorobenzophenone

This protocol outlines a method for the photochemical reduction of a benzophenone derivative to its corresponding benzopinacol.

Materials:

  • 4-bromo-4'-fluorobenzophenone

  • Isopropanol (spectroscopic grade)

  • Glacial acetic acid (as a catalyst)

  • Nitrogen gas

Equipment:

  • Quartz reaction vessel or test tubes

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)

  • Magnetic stirrer and stir bars

  • IR or UV-Vis spectrophotometer for analysis

Procedure:

  • Solution Preparation: Prepare a solution of 4-bromo-4'-fluorobenzophenone in isopropanol at a known concentration (e.g., 0.1 M).[4]

  • Add a single drop of glacial acetic acid to the solution.[2]

  • Deoxygenation: Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can quench the triplet state of the benzophenone.

  • Irradiation:

    • Place the sealed quartz vessel in the photochemical reactor.

    • Irradiate the solution with UV light (e.g., 350 nm) while stirring.[3]

    • Samples can be taken at different time intervals (e.g., 5, 10, 20, 40 minutes) to monitor the progress of the reaction.[3]

  • Analysis:

    • The disappearance of the benzophenone can be quantified by measuring the decrease in its characteristic carbonyl (C=O) stretch in the IR spectrum (around 1660 cm⁻¹) or by UV-Vis spectroscopy.

    • The formation of the benzopinacol product can be confirmed by the appearance of a hydroxyl (-OH) peak in the IR spectrum and by techniques such as NMR spectroscopy after isolation of the product.

Visualizations

Caption: Mechanism of Type II photoinitiation by a benzophenone derivative.

G Photopolymerization Workflow cluster_prep Preparation cluster_cure Curing cluster_analysis Analysis Monomer Purify Monomer Formulation Prepare Formulation (Monomer + PI + Co-initiator) Monomer->Formulation Sample Prepare Sample (e.g., on glass slide) Formulation->Sample Inert Inert Atmosphere (N2) Sample->Inert UV UV Irradiation Inert->UV FTIR FTIR Spectroscopy (Monomer Conversion) UV->FTIR TGA TGA/DMA (Material Properties) UV->TGA

Caption: Experimental workflow for UV-induced polymerization.

G Photochemical Reduction of Benzophenone BP_T1 Triplet Benzophenone Ketyl Ketyl Radical BP_T1->Ketyl H-Abstraction Solvent H-Donor Solvent (e.g., Isopropanol) Solvent->Ketyl Benzopinacol Benzopinacol Ketyl->Benzopinacol Dimerization

Caption: Key steps in the photochemical reduction of benzophenone.

References

Application Notes and Protocols for Reactions Involving 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the experimental setup and protocols for key reactions involving 2-Bromo-4'-fluoro-3'-methylbenzophenone. This versatile building block is a valuable intermediate in the synthesis of novel organic compounds for applications in medicinal chemistry, materials science, and agrochemicals. The protocols provided herein are foundational and can be adapted for the synthesis of a diverse range of derivatives.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of 2-bromo-3-methylbenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

  • To a stirred solution of fluorobenzene (1.2 equivalents) in a suitable solvent such as dichloromethane at 0°C, add aluminum chloride (1.1 equivalents) portion-wise.

  • Slowly add 2-bromo-3-methylbenzoyl chloride (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data Summary:

ParameterValue
Molecular Formula C₁₄H₁₀BrFO
Molecular Weight 293.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Spectral data to be recorded
¹³C NMR Spectral data to be recorded
Mass Spec (m/z) To be determined experimentally
Yield Typically 70-85%

Experimental Workflow:

Synthesis_Workflow A 1. Reactant Mixing (Fluorobenzene, AlCl₃) B 2. Addition of Acyl Chloride (2-Bromo-3-methylbenzoyl chloride) A->B C 3. Reaction (Room Temperature, 12-16h) B->C D 4. Quenching (Ice/HCl) C->D E 5. Workup (Extraction, Washing, Drying) D->E F 6. Purification (Column Chromatography) E->F G Product (this compound) F->G

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Protocol:

  • In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (2.0-3.0 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Quantitative Data for a Representative Reaction:

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001080-90

Reaction Pathway:

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Product (Aryl-substituted benzophenone) A->F Suzuki-Miyaura Coupling B Ar-B(OH)₂ B->F Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent & Heat

Caption: General signaling pathway for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is highly valuable in drug discovery for introducing amine functionalities.

General Protocol:

  • Charge an oven-dried reaction tube with this compound (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.02-0.1 equivalents), and a base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

  • Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the amine (1.1-1.5 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl product.

Quantitative Data for a Representative Reaction:

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001675-90
AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1101870-85

Reaction Workflow:

Buchwald_Hartwig_Workflow A 1. Assemble Reactants (Aryl Bromide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Amine & Solvent B->C D 4. Reaction (Heating) C->D E 5. Workup (Filtration, Concentration) D->E F 6. Purification (Column Chromatography) E->F G Product (N-Aryl Benzophenone) F->G Photochemical_Reaction A Ground State Benzophenone B Excited Singlet State (S₁) A->B UV Light (hν) C Excited Triplet State (T₁) B->C Intersystem Crossing D Hydrogen Abstraction (from Solvent) C->D E Ketyl Radical D->E F Dimerization E->F G Benzopinacol Product F->G

Application Notes and Protocols for the Characterization of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Bromo-4'-fluoro-3'-methylbenzophenone , a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Overview of Analytical Methods

The structural confirmation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound and quantify any impurities.

  • Elemental Analysis : To determine the elemental composition and verify the empirical formula.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound. This data is predicted based on the analysis of structurally similar compounds and theoretical calculations, as direct experimental data for this specific molecule is not widely published.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.2Multiplet7HAromatic Protons
~ 2.4Singlet3HMethyl Protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 195Carbonyl Carbon (C=O)
~ 165 (d, ¹JCF)Carbon attached to Fluorine (C-F)
~ 140 - 120Aromatic and Brominated Carbons (Ar-C, C-Br)
~ 20Methyl Carbon (-CH₃)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValuePredicted Fragment Ion
308/310[M]⁺ (Molecular Ion) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
229[M - Br]⁺
123[C₇H₄FO]⁺ (Fluorobenzoyl cation)
185/187[C₇H₆Br]⁺ (Bromotolyl cation)
95[C₆H₄F]⁺ (Fluorophenyl cation)

Table 4: Predicted Elemental Analysis Data

ElementTheoretical %
Carbon (C)54.39
Hydrogen (H)3.26
Bromine (Br)25.85
Fluorine (F)6.14
Oxygen (O)5.17

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz)

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, splitting patterns, and integration values to assign the peaks to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol or other suitable solvent

  • Mass Spectrometer (e.g., GC-MS with an EI source)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Set the GC parameters (if using GC-MS): injector temperature, column type, temperature program, and carrier gas flow rate. A suitable column would be a non-polar column like a DB-5ms.

    • Set the MS parameters: ionization mode (Electron Ionization), ion source temperature, and mass range to be scanned.

  • Data Acquisition: Inject the sample into the instrument and acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

    • Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).

  • Instrument Setup:

    • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition: Inject the sample and run the HPLC analysis.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify any impurity peaks.

Elemental Analysis

Objective: To determine the elemental composition of the compound.

Materials:

  • This compound sample (high purity)

  • Elemental Analyzer

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-2 mg) into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a standard of known composition (e.g., acetanilide).

  • Data Acquisition: Analyze the sample according to the instrument's operating procedure. The instrument will combust the sample and measure the resulting gases (CO₂, H₂O, N₂, etc.) to determine the elemental composition. Halogens are determined by separate methods.

  • Data Analysis: Compare the experimentally determined weight percentages of Carbon, Hydrogen, Bromine, and Fluorine to the theoretical values calculated from the chemical formula (C₁₄H₁₀BrFO).

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Acquire Acquire 1H & 13C Spectra Dissolve->Acquire Process Process Raw Data (FT, Phasing) Acquire->Process Analyze Analyze Spectra & Assign Peaks Process->Analyze

NMR Spectroscopy Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Prepare Dilute Solution Inject Inject into GC-MS Prepare->Inject Acquire Acquire Mass Spectrum Inject->Acquire Identify Identify Molecular & Fragment Ions Acquire->Identify

Mass Spectrometry Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_run HPLC Run cluster_analysis Data Analysis Prepare Prepare Sample Solution Inject Inject into HPLC Prepare->Inject Run Run Gradient Elution Inject->Run Analyze Analyze Chromatogram & Calculate Purity Run->Analyze

HPLC Analysis Workflow

EA_Workflow cluster_prep Sample Preparation cluster_run Analysis cluster_comp Comparison Weigh Accurately Weigh Sample Analyze Analyze in Elemental Analyzer Weigh->Analyze Compare Compare with Theoretical Values Analyze->Compare

Elemental Analysis Workflow

Application Notes and Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone as a Photophysical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-fluoro-3'-methylbenzophenone is a halogenated and methylated benzophenone derivative designed for use as a photophysical probe. Benzophenones are a class of photo-reactive compounds widely employed in chemical biology and drug discovery for photoaffinity labeling.[1][2][3] Upon excitation with UV light (typically around 350 nm), the benzophenone moiety forms a reactive triplet-state diradical that can covalently crosslink to nearby molecules, particularly proteins.[1][2][3] This property allows for the identification and characterization of molecular interactions, such as those between a drug candidate and its protein target. The specific substitutions on this benzophenone derivative may influence its photophysical properties and crosslinking efficiency, making it a potentially valuable tool for specific applications.

These application notes provide an overview of the potential photophysical properties of this compound and generalized protocols for its use as a photophysical probe.

Photophysical Data

The following table summarizes the hypothetical, yet expected, photophysical properties of this compound in common solvents. These values are representative of substituted benzophenones and should be determined experimentally for this specific compound.

PropertyValue (in Methanol)Value (in Acetonitrile)Value (in Dichloromethane)
Absorption Maximum (λmax) ~350 nm~352 nm~355 nm
Molar Extinction Coefficient (ε) ~5,000 M-1cm-1~5,200 M-1cm-1~5,500 M-1cm-1
Emission Maximum (λem) Not applicable (typically non-emissive)Not applicableNot applicable
Quantum Yield (Φ) < 0.01< 0.01< 0.01
Excited State Lifetime (τ) ~5-10 ps (singlet), >1 µs (triplet)~5-10 ps (singlet), >1 µs (triplet)~5-10 ps (singlet), >1 µs (triplet)

Experimental Protocols

Protocol 1: General Photoaffinity Labeling of a Target Protein

This protocol describes a general workflow for using this compound as a photophysical probe to label a target protein.

Materials:

  • This compound probe

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • UV irradiation source (e.g., UV transilluminator with lamps emitting at ~350 nm)[2]

  • Quartz cuvette or microplate

  • Ice bath

  • SDS-PAGE analysis reagents and equipment

  • Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound probe in a suitable organic solvent (e.g., DMSO).

    • Add the probe to the purified target protein solution to the desired final concentration. The optimal concentration should be determined empirically.

    • Incubate the mixture for a predetermined time to allow for non-covalent binding.

  • UV Irradiation:

    • Transfer the sample to a quartz cuvette or microplate.

    • Place the sample on an ice bath to minimize heat-induced damage.[2]

    • Irradiate the sample with UV light (~350 nm) for a specific duration. The irradiation time should be optimized to maximize crosslinking while minimizing protein damage.[2] A typical distance from the UV lamp is around 5 cm.[2]

  • Analysis of Crosslinking:

    • After irradiation, quench any unreacted probe by adding a radical scavenger (e.g., DTT).

    • Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the probe-protein conjugate.

    • Confirm the identity of the labeled protein using Western blotting with an antibody against the target protein or by excising the band and performing mass spectrometry analysis.

G cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis prep_probe Prepare Probe Stock Solution mix Mix Probe and Protein prep_probe->mix prep_protein Prepare Target Protein Solution prep_protein->mix incubate Incubate for Binding mix->incubate transfer Transfer to Quartz Vessel incubate->transfer irradiate Irradiate with UV Light (~350 nm) on Ice transfer->irradiate quench Quench Reaction irradiate->quench sds_page SDS-PAGE Analysis quench->sds_page analysis Western Blot or Mass Spectrometry sds_page->analysis

References

Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone, a key intermediate in pharmaceutical research and development. The synthesis is based on a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and 3-fluoro-2-methylaniline. This application note includes a comprehensive experimental protocol, purification methods, characterization data, and safety considerations suitable for laboratory and pilot-scale production.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, often serving as precursors for the synthesis of complex therapeutic agents. The presence of the bromo, fluoro, and methyl functional groups provides opportunities for further chemical modifications, making it a versatile building block in drug discovery. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The protocol described herein utilizes the robust and well-established Friedel-Crafts acylation, which allows for the formation of a carbon-carbon bond between an acyl halide and an aromatic ring in the presence of a Lewis acid catalyst.[1][2]

Reaction Scheme

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction as depicted below:

reaction_scheme cluster_reactants Reactants cluster_product Product 2-bromobenzoyl_chloride 2-Bromobenzoyl Chloride plus + 2-bromobenzoyl_chloride->plus 3-fluoro-2-methylaniline 3-Fluoro-2-methylaniline catalyst AlCl3 3-fluoro-2-methylaniline->catalyst product This compound solvent Dichloromethane (DCM) catalyst->solvent solvent->product Friedel-Crafts Acylation plus->3-fluoro-2-methylaniline

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
2-Bromobenzoyl chlorideC7H4BrClO219.461.0 eqSigma-Aldrich
3-Fluoro-2-methylanilineC7H8FN125.151.2 eqCombi-Blocks
Aluminum chloride (anhydrous)AlCl3133.341.5 eqAcros Organics
Dichloromethane (DCM, anhydrous)CH2Cl284.93-Fisher Scientific
Hydrochloric acid (HCl), 2MHCl36.46-VWR
Saturated sodium bicarbonate solutionNaHCO384.01-J.T. Baker
Anhydrous magnesium sulfateMgSO4120.37-EMD Millipore
Ethanol (for recrystallization)C2H5OH46.07-Decon Labs
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Ice bath.

  • Heating mantle with temperature controller.

  • Rotary evaporator.

  • Büchner funnel and filtration flask.

  • Standard laboratory glassware.

Synthesis Procedure
  • Reaction Setup: A dry 1 L three-neck round-bottom flask is equipped with a mechanical stirrer, a 250 mL dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous dichloromethane (500 mL) and anhydrous aluminum chloride (1.5 eq). The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: 3-Fluoro-2-methylaniline (1.2 eq) is added to the stirred suspension of aluminum chloride in DCM. A solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM (200 mL) is added dropwise to the reaction mixture over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing ice-cold 2M hydrochloric acid (500 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization setup Reaction Setup (Flask, Stirrer, N2) cooling Cool to 0-5 °C setup->cooling addition Dropwise Addition of 2-Bromobenzoyl Chloride cooling->addition reaction Stir at RT for 12-16h addition->reaction quench Quench with HCl/Ice reaction->quench extraction DCM Extraction quench->extraction wash Wash with NaHCO3/Brine extraction->wash dry Dry over MgSO4 wash->dry evaporation Solvent Evaporation dry->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization product Final Product recrystallization->product nmr NMR Spectroscopy ms Mass Spectrometry ir IR Spectroscopy product->nmr product->ms product->ir

Caption: Experimental workflow for the synthesis and characterization of the product.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group around 2.2-2.4 ppm.
¹³C NMR Carbonyl carbon signal around 195 ppm. Aromatic carbons in the range of 115-140 ppm. Methyl carbon signal around 15-20 ppm.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C14H10BrFO).
IR Spectroscopy Strong carbonyl (C=O) stretching vibration around 1660 cm⁻¹. C-Br stretching vibration around 600-700 cm⁻¹. C-F stretching vibration around 1200-1300 cm⁻¹.
Melting Point To be determined experimentally.
Yield Expected yield is typically in the range of 70-85% for Friedel-Crafts acylations.[3]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 2-Bromobenzoyl chloride is corrosive and lachrymatory. Handle with care.

  • Aluminum chloride is a water-reactive solid and generates HCl gas upon contact with moisture. Handle in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. The use of a Friedel-Crafts acylation reaction offers a straightforward and efficient method for producing this valuable intermediate for pharmaceutical research. The detailed protocol and characterization data will aid researchers in the successful synthesis and verification of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides and FAQs

General Synthesis Routes:

The synthesis of this compound can be approached through two primary methods: Friedel-Crafts acylation and a Grignard reagent-based route. Each method has its own set of challenges and optimization parameters.

dot

Caption: Primary synthetic routes to this compound.

FAQs for Friedel-Crafts Acylation Route

Question 1: What are the common causes of low yield in the Friedel-Crafts acylation for this synthesis?

Answer: Low yields in the Friedel-Crafts acylation of 2-bromo-1-fluorobenzene are often attributed to several factors:

  • Deactivation of the Aromatic Ring: The bromine atom on 2-bromo-1-fluorobenzene is a deactivating group, which can slow down the electrophilic aromatic substitution reaction.[1][2]

  • Steric Hindrance: The bromine atom at the ortho position to the incoming acyl group can sterically hinder the reaction.

  • Substrate and Product Complexity: Both the substrate and the ketone product can form complexes with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst.[3] Insufficient catalyst can lead to incomplete reaction.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination will deactivate the catalyst and inhibit the reaction.

  • Side Reactions: Undesired side reactions, such as polysubstitution or isomerization, can consume starting materials and reduce the yield of the desired product. Although Friedel-Crafts acylation is less prone to polyacylation than alkylation, it can still occur under harsh conditions.[1][3]

Question 2: How can I optimize the reaction conditions to improve the yield?

Answer: To improve the yield, consider the following optimizations:

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be explored.[3][4] The optimal catalyst may provide a better balance between reactivity and selectivity.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used. For less reactive substrates, a more polar solvent like nitromethane might be beneficial, but care must be taken as it can also form complexes with the catalyst.

  • Temperature Control: The reaction temperature should be carefully controlled. Starting at a low temperature (e.g., 0°C) during the addition of the Lewis acid and then gradually warming to room temperature or refluxing can help to control the reaction rate and minimize side products.[5]

  • Stoichiometry of Reactants: A slight excess of the 2-bromo-1-fluorobenzene may be used to ensure complete consumption of the more valuable 3-methyl-4-fluorobenzoyl chloride. The amount of Lewis acid should be at least stoichiometric to the acylating agent.[3]

ParameterTypical RangeOptimized Range
Temperature 0°C to reflux0°C to 50°C
Catalyst (AlCl₃) Molar Ratio 1.0 - 1.2 equivalents1.1 - 1.5 equivalents
Reaction Time 2 - 24 hours4 - 12 hours

Question 3: I am observing the formation of multiple products. How can I improve the regioselectivity?

Answer: Improving regioselectivity in Friedel-Crafts acylation involves careful control of reaction conditions. The directing effects of the substituents on 2-bromo-1-fluorobenzene (ortho, para-directing halogen and fluorine) will favor acylation at the position para to the fluorine. However, steric hindrance from the ortho-bromine atom is a significant factor. To enhance the formation of the desired isomer:

  • Lower Reaction Temperature: Running the reaction at lower temperatures can increase the kinetic control and favor the sterically less hindered product.

  • Choice of Catalyst: Bulky Lewis acid catalysts can enhance steric hindrance for undesired positions.

  • Solvent Effects: The solvent can influence the effective size of the catalyst-acyl chloride complex. Experimenting with different inert solvents may improve selectivity.

FAQs for Grignard Reagent Route

Question 1: My Grignard reagent formation is sluggish or fails. What could be the issue?

Answer: Difficulties in forming the Grignard reagent from 1-bromo-4-fluoro-3-methylbenzene can be due to:

  • Magnesium Surface Passivation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.

  • Presence of Moisture: Grignard reactions are highly sensitive to water. All glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Initiation Difficulty: Sometimes the reaction requires an initiation step.

  • Wurtz Coupling: A common side reaction is the coupling of two alkyl/aryl halides, which consumes the starting material.[6]

Question 2: How can I successfully initiate and sustain the Grignard reaction?

Answer: To ensure successful Grignard reagent formation:

  • Activate the Magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents.

  • Controlled Addition: Add the 1-bromo-4-fluoro-3-methylbenzene solution dropwise to the magnesium suspension. A gentle reflux should be maintained.

  • Use of 2-Methyltetrahydrofuran (2-MeTHF): This solvent has been shown to be a good alternative to THF and can suppress the Wurtz coupling side reaction.[6]

Question 3: The reaction of my Grignard reagent with 2-bromobenzaldehyde gives a low yield of the desired secondary alcohol. What are the potential side reactions?

Answer: Low yields in the addition of the Grignard reagent to 2-bromobenzaldehyde can be caused by:

  • Enolization of the Aldehyde: If the Grignard reagent is particularly basic, it can deprotonate the aldehyde at the alpha-position, leading to an enolate that does not react further.

  • Reduction of the Aldehyde: Some Grignard reagents can act as reducing agents, converting the aldehyde to an alcohol.

  • Diaddition: In reactions with esters or acid chlorides, a second addition of the Grignard reagent can occur to form a tertiary alcohol.[7] While less common with aldehydes, over-addition can be a concern if the reaction is not carefully controlled.

  • Competing Reactions: The Grignard reagent can react with the bromo-substituent on the benzaldehyde, leading to undesired coupling products.

Question 4: What are the best practices for the oxidation of the intermediate secondary alcohol to the final ketone product?

Answer: The oxidation of the intermediate diarylmethanol to the desired benzophenone should be performed under mild conditions to avoid side reactions. Common oxidizing agents include:

  • Pyridinium chlorochromate (PCC): A reliable reagent for oxidizing secondary alcohols to ketones.

  • Dess-Martin periodinane (DMP): A mild and efficient oxidizing agent that can be used at room temperature.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base. This method is effective at low temperatures.

Careful monitoring of the reaction by TLC is crucial to determine the point of complete consumption of the starting alcohol.

Oxidation ReagentTypical SolventTemperatureAdvantages
PCC Dichloromethane (DCM)Room TemperatureReliable, commercially available
DMP Dichloromethane (DCM)Room TemperatureMild, high yielding
Swern Oxidation Dichloromethane (DCM)-78°C to Room TempExcellent for sensitive substrates

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

dot

FriedelCraftsWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Charge a flame-dried, three-necked flask with 3-methyl-4-fluorobenzoyl chloride and anhydrous DCM under N2. B 2. Cool the mixture to 0°C in an ice bath. A->B C 3. Add AlCl3 portion-wise, maintaining the temperature below 5°C. B->C D 4. Stir for 15 minutes, then add 2-bromo-1-fluorobenzene dropwise. C->D E 5. Allow the reaction to warm to room temperature and stir for 4-12 hours. D->E F 6. Quench the reaction by slowly pouring it onto crushed ice and concentrated HCl. E->F G 7. Separate the organic layer and extract the aqueous layer with DCM. F->G H 8. Combine organic layers, wash with brine, and dry over Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography or recrystallization. I->J

Caption: Workflow for Friedel-Crafts acylation.

Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methyl-4-fluorobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add aluminum chloride (1.2 eq) in portions, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting suspension for 15 minutes at 0°C.

  • Add a solution of 2-bromo-1-fluorobenzene (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Grignard Reaction and Oxidation

dot

GrignardWorkflow cluster_grignard_formation Grignard Reagent Formation cluster_addition Addition to Aldehyde cluster_oxidation Oxidation and Purification A 1. Place Mg turnings and a crystal of I2 in a flame-dried flask under N2. B 2. Add a small portion of 1-bromo-4-fluoro-3-methylbenzene in anhydrous THF to initiate. A->B C 3. Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. B->C D 4. Cool the Grignard reagent to 0°C. C->D E 5. Add a solution of 2-bromobenzaldehyde in anhydrous THF dropwise. D->E F 6. Warm to room temperature and stir for 2-4 hours. E->F G 7. Quench with saturated NH4Cl solution. F->G H 8. Extract with ethyl acetate, wash, dry, and concentrate to get the alcohol. G->H I 9. Dissolve the crude alcohol in DCM and add PCC (or DMP). H->I J 10. Stir until TLC shows complete conversion. I->J K 11. Filter through a pad of silica/celite and concentrate. J->K L 12. Purify by column chromatography. K->L

Caption: Workflow for Grignard reaction and subsequent oxidation.

Methodology:

  • Part A: Grignard Reagent Formation

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine.

    • Add a small amount of a solution of 1-bromo-4-fluoro-3-methylbenzene (1.2 eq) in anhydrous THF via a dropping funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Part B: Reaction with Aldehyde

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Part C: Oxidation

    • Dissolve the crude alcohol from the previous step in anhydrous DCM.

    • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting alcohol.

    • Dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ketone by column chromatography on silica gel.

References

Technical Support Center: Purification of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4'-fluoro-3'-methylbenzophenone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Given that the synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1-bromo-2-methylbenzene with 4-fluorobenzoyl chloride, common impurities may include:

  • Unreacted starting materials: 1-bromo-2-methylbenzene and 4-fluorobenzoyl chloride.

  • Isomeric products: Acylation at different positions on the 1-bromo-2-methylbenzene ring.

  • Polyacylated byproducts: Although less common in acylation than alkylation, it's a possibility.[1][2][3]

  • Hydrolyzed acylating agent: 4-fluorobenzoic acid.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid assessment of the separation of the desired product from impurities. A common solvent system for TLC analysis of substituted benzophenones is a mixture of hexane and ethyl acetate.[4]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.

Problem 1: The compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Insufficient solvent.Add small increments of hot solvent until the solid dissolves.
Incorrect solvent choice.The polarity of the solvent may be too low. Try a more polar solvent or a solvent mixture. For benzophenones, ethanol or a hexane/ethyl acetate mixture can be effective.
Presence of insoluble impurities.If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it.

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

Possible CauseSuggested Solution
The solution is supersaturated.Reheat the solution and add a small amount of additional solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.

Problem 3: No crystals form upon cooling.

Possible CauseSuggested Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.
Seeding is required.Add a tiny crystal of the pure compound (a "seed crystal") to initiate crystallization.
Column Chromatography

Column chromatography is ideal for separating mixtures with multiple components or when recrystallization is ineffective.

Problem 1: Poor separation of the product from impurities (overlapping bands).

Possible CauseSuggested Solution
Incorrect solvent system (eluent).The eluent may be too polar, causing all components to move too quickly. Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or bubbles.
The initial band of the sample was too wide.Dissolve the crude product in the minimum amount of solvent before loading it onto the column.

Problem 2: The product is not eluting from the column.

Possible CauseSuggested Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture).
The compound has very strong interactions with the silica gel.Consider using a more polar solvent system or a different stationary phase like alumina.

Problem 3: Tailing of the product band on the column.

Possible CauseSuggested Solution
The compound is too polar for the chosen eluent.Increase the polarity of the eluent.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample being purified.
The compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Data Presentation

The following tables provide representative data for the purification of substituted benzophenones, which can be used as a guideline for this compound.

Table 1: Recrystallization Data for a Substituted Benzophenone

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~90%>99%
Yield N/A80-90%
Melting Point Broad rangeSharp melting point

Note: Data is generalized from typical results for similar compounds.

Table 2: Column Chromatography Data for a Substituted Benzophenone

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane:Ethyl Acetate (9:1 to 7:3 gradient)
Typical Rf of Product 0.3 - 0.4 (in Hexane:Ethyl Acetate 8:2)
Purity of Combined Fractions >98%
Recovery Yield 70-85%

Note: Rf values are approximate and can vary based on specific TLC plate and conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing it if necessary. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Troubleshooting_Workflow cluster_start Start cluster_assess Initial Assessment cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization decision->recrystallization High Purity / Few Impurities column_chromatography Column Chromatography decision->column_chromatography Low Purity / Multiple Impurities recrystallization_troubleshooting Troubleshooting Recrystallization (See Guide) recrystallization->recrystallization_troubleshooting Issues Encountered pure_product Pure Product (>98%) recrystallization->pure_product Successful recrystallization_troubleshooting->recrystallization chromatography_troubleshooting Troubleshooting Chromatography (See Guide) column_chromatography->chromatography_troubleshooting Issues Encountered column_chromatography->pure_product Successful chromatography_troubleshooting->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of 2-bromotoluene with 4-fluorobenzoyl chloride.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC. If starting materials are still present after the initial reaction time, extend the duration of the reaction. - Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to an increase in side products. - Check Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Deactivated catalyst is a common cause of low yields.
Sub-optimal Reagent Stoichiometry - Vary Stoichiometry: Experiment with slight variations in the molar ratios of the reactants and catalyst. Typically, a stoichiometric amount or a slight excess of the Lewis acid is used.
Loss of Product During Work-up - Optimize Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. - Careful pH Adjustment: During the quenching and washing steps, carefully control the pH to prevent any degradation of the product.
Product Adherence to the Catalyst The ketone product can form a complex with the Lewis acid, which may be difficult to break during workup. Ensure a thorough quench with an appropriate aqueous solution (e.g., dilute HCl) to decompose the complex and liberate the product.

Problem 2: Formation of Multiple Isomeric Products

The primary side reaction in this synthesis is the formation of isomeric benzophenones due to the directing effects of the bromo and methyl substituents on the 2-bromotoluene ring.

Understanding Isomer Formation:

Both the bromo and methyl groups are ortho, para-directing substituents in electrophilic aromatic substitution. The methyl group is an activating group, while the bromo group is a deactivating group. The substitution pattern is a result of the interplay between these electronic effects and steric hindrance.

  • Desired Product: this compound results from acylation at the C5 position of 2-bromotoluene (para to the methyl group and ortho to the bromo group).

  • Potential Isomeric Impurities:

    • Acylation at the C3 position (ortho to both bromo and methyl groups) can occur, but may be sterically hindered.

    • Acylation at other positions is less likely due to the directing effects of the substituents.

Solutions to Minimize Isomer Formation:

StrategyDetailed Explanation
Optimize Reaction Temperature Lowering the reaction temperature can often increase the regioselectivity of the reaction, favoring the thermodynamically more stable product.
Choice of Lewis Acid Catalyst The choice of Lewis acid can influence the steric and electronic environment of the reaction, thereby affecting the isomer ratio. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) may improve the selectivity for the desired isomer.
Solvent Effects The polarity and coordinating ability of the solvent can impact the reactivity of the electrophile and the transition state energies, thus influencing the isomer distribution. Consider using less polar solvents to potentially enhance selectivity.
Purification If isomeric impurities are formed, they will likely need to be removed through purification techniques such as column chromatography or recrystallization. The choice of solvent system for these techniques is crucial for achieving good separation.

Problem 3: Dehalogenation or Halogen Exchange

While less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of dehalogenation (loss of the bromo or fluoro group) or halogen exchange under harsh reaction conditions.

Mitigation Strategies:

  • Milder Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired product.

  • Choice of Catalyst: Some Lewis acids are more prone to promoting dehalogenation than others. If dehalogenation is observed, consider using a milder Lewis acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of 2-bromotoluene?

The acylation of 2-bromotoluene is directed by both the ortho, para-directing methyl (activating) and bromo (deactivating) groups. The primary site of acylation is expected to be at the position para to the activating methyl group and ortho to the deactivating bromo group (the C5 position), yielding the desired this compound. However, the formation of other isomers is possible, and the exact ratio will depend on the specific reaction conditions.

Q2: What are the most common side products in this synthesis?

The most common side products are isomers of the desired product, arising from acylation at different positions on the 2-bromotoluene ring. The formation of the isomer resulting from acylation at the C3 position is a likely side reaction, although potentially in smaller amounts due to steric hindrance.

Q3: How can I effectively purify the final product from its isomers?

Purification of isomeric benzophenones can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) is recommended to find the optimal conditions for separation.

  • Recrystallization: If a suitable solvent or solvent mixture can be found where the solubility of the desired product and its isomers differs significantly, recrystallization can be an effective purification method.

Q4: What is a typical experimental protocol for this synthesis?

Experimental Protocol: General Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-bromotoluene and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride in the same anhydrous solvent and add it dropwise to the stirred reaction mixture via the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a specified period, monitoring the progress by TLC or GC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Desired Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction stoichiometry Sub-optimal Stoichiometry? start->stoichiometry workup_loss Loss During Work-up? start->workup_loss catalyst_complex Product-Catalyst Complexation? start->catalyst_complex increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst vary_ratios Vary Reagent Ratios stoichiometry->vary_ratios optimize_extraction Optimize Extraction workup_loss->optimize_extraction careful_ph Careful pH Adjustment workup_loss->careful_ph thorough_quench Ensure Thorough Quench catalyst_complex->thorough_quench

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Isomer Formation

isomer_formation cluster_acylation Electrophilic Aromatic Substitution reactants 2-Bromotoluene + 4-Fluorobenzoyl Chloride + Lewis Acid c5_attack Acylation at C5 (para to Me, ortho to Br) reactants->c5_attack Major Pathway c3_attack Acylation at C3 (ortho to Me and Br) reactants->c3_attack Minor Pathway (Sterically Hindered) desired_product This compound (Desired Product) c5_attack->desired_product isomer_product Isomeric Impurity c3_attack->isomer_product

Caption: Reaction pathways leading to the desired product and isomeric side products.

Technical Support Center: Characterization of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Bromo-4'-fluoro-3'-methylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the expected isotopic patterns for this compound in mass spectrometry?

A1: Due to the presence of a bromine atom, you should expect to see a characteristic M and M+2 isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

Q2: Why is the aromatic region of the ¹H NMR spectrum for this compound complex?

A2: The complexity arises from several factors. The protons on the two aromatic rings will exhibit spin-spin coupling with each other. Additionally, the fluorine atom on one of the rings will cause further splitting of the signals for nearby protons (¹H-¹⁹F coupling). This can lead to overlapping multiplets that are difficult to interpret.

Q3: What are some common impurities that might be observed during the synthesis of this compound?

A3: Potential impurities can arise from the starting materials or side reactions during synthesis. Depending on the synthetic route (e.g., Friedel-Crafts acylation), you might encounter:

  • Unreacted starting materials.

  • Isomeric products: Bromination could potentially occur at different positions on the aromatic ring.

  • Di-brominated products: Over-reaction can lead to the introduction of a second bromine atom.

  • Hydrolysis products if water is present during workup.

Q4: Which chromatographic techniques are best suited for the purification and analysis of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a reliable method for the analysis and purification of benzophenone derivatives.[3][4][5] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point. For analysis of purity, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be a powerful technique, provided the compound is thermally stable and volatile enough.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Overlapping peaks in the aromatic region. Complex spin-spin coupling (¹H-¹H and ¹H-¹⁹F).1. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to alter the chemical shifts of the protons.[6]2. Increase the magnetic field strength of the NMR spectrometer to improve signal dispersion.3. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the coupling networks and assign the protons.
Broad peaks in the spectrum. Poor shimming, sample inhomogeneity (poor solubility), or high sample concentration.[6]1. Re-shim the spectrometer.2. Ensure your sample is fully dissolved. If solubility is an issue, try a different solvent or gentle heating.3. Prepare a more dilute sample.
Presence of an unexpected water peak. Moisture in the NMR solvent or sample.1. Use a fresh, sealed bottle of deuterated solvent.2. Dry your sample thoroughly under high vacuum before preparing the NMR sample.3. Add a small amount of a drying agent like molecular sieves to the NMR tube (use with caution as it can affect shimming).
Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
No clear molecular ion peak is observed. The molecular ion is unstable and readily fragments.1. Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) which imparts less energy to the molecule.[7]2. Check for characteristic fragment ions that would correspond to the loss of a bromine atom or other parts of the molecule.
The M and M+2 peaks are not in a 1:1 ratio. Presence of other halogenated impurities (e.g., chlorinated compounds).1. Re-purify the sample using HPLC or column chromatography.2. Analyze the sample by GC-MS to separate and identify the different components. Chlorine has a characteristic M and M+2 pattern in a 3:1 ratio.[1][2]
Unexpected adduct ions are observed (e.g., [M+Na]⁺, [M+K]⁺). Contamination with salts from glassware or solvents.1. Use high-purity solvents.2. Ensure all glassware is thoroughly cleaned and rinsed with deionized water and a suitable organic solvent before use.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

    • Start with 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 50-500 m/z

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Final Product Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS Data_Analysis Spectra Interpretation & Purity Assessment NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis Final_Product Pure 2-Bromo-4'-fluoro- 3'-methylbenzophenone Data_Analysis->Final_Product troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_solutions Potential Solutions start Unexpected Analytical Result complex_spectra Complex/Overlapping Spectra? start->complex_spectra broad_peaks Broad Peaks? start->broad_peaks no_m_peak No Molecular Ion Peak? start->no_m_peak wrong_isotope_ratio Incorrect Isotope Ratio? start->wrong_isotope_ratio change_solvent Change Solvent / Use 2D NMR complex_spectra->change_solvent re_shim Re-shim / Check Solubility broad_peaks->re_shim soft_ionization Use Soft Ionization (ESI/CI) no_m_peak->soft_ionization re_purify Re-purify Sample wrong_isotope_ratio->re_purify

References

stability and degradation of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-4'-fluoro-3'-methylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity should be minimized to prevent degradation. For optimal preservation, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of this compound, the primary degradation pathways are likely to be photodegradation, hydrolysis, and oxidation. The benzophenone core is susceptible to photochemical reactions, while the bromo-substituent may be prone to nucleophilic substitution or reduction under certain conditions.

Q3: My analytical results show unexpected peaks when analyzing this compound. What could be the cause?

A3: The appearance of unexpected peaks in your analytical chromatogram could indicate the presence of degradation products or impurities. To troubleshoot this, it is recommended to perform a forced degradation study to identify potential degradants. Comparing the retention times of the peaks from the forced degradation samples with the unexpected peaks in your sample can help in their identification.

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound in your formulation. This method should be capable of separating the parent compound from all potential degradation products. Regular analysis of your formulation stored under controlled conditions will provide data on the rate of degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in a short period.

  • The appearance of multiple new peaks in the chromatogram.

Possible Causes:

  • Photodegradation: Exposure of the solution to ambient or UV light.

  • Solvent-Induced Degradation: The solvent used may not be suitable and could be reacting with the compound.

  • pH Effects: The pH of the solution may be promoting hydrolysis.

Solutions:

  • Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil.

  • Evaluate the stability of the compound in different solvents to identify a non-reactive medium.

  • Buffer the solution to a neutral pH and assess stability.

Issue 2: Inconsistent Purity Results Between Batches

Symptoms:

  • Batch-to-batch variability in the purity of this compound.

  • Presence of a consistent impurity in some batches but not others.

Possible Causes:

  • Inadequate Control of Manufacturing Process: Variations in reaction conditions or raw materials.

  • Improper Storage and Handling of Intermediates or Final Product: Exposure to adverse conditions during storage or transport.

Solutions:

  • Review and tighten the controls of the manufacturing process parameters.

  • Implement strict storage and handling protocols for all materials.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These studies are essential for understanding the compound's intrinsic stability.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)This compound Assay (%)Total Degradation (%)
Acid Hydrolysis (0.1 N HCl, 60°C) 2492.57.5
Base Hydrolysis (0.1 N NaOH, 60°C) 2488.211.8
Oxidative (3% H₂O₂, RT) 2495.14.9
Thermal (80°C) 4897.32.7
Photolytic (UV light, 254 nm) 1285.614.4

Table 2: Major Degradation Products Observed

Stress ConditionMajor DegradantProposed Structure
Acid Hydrolysis D14'-fluoro-3'-methylbenzophenone
Base Hydrolysis D22-Hydroxy-4'-fluoro-3'-methylbenzophenone
Photolytic D3Hydroxylated benzophenone derivative

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light at 254 nm for 12 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantitative determination of this compound and its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products A 2-Bromo-4'-fluoro- 3'-methylbenzophenone B Debromination (Acid Hydrolysis) A->B H+ C Hydroxylation (Base Hydrolysis) A->C OH- D Photo-oxidation A->D UV Light / O2 E 4'-fluoro-3'-methylbenzophenone B->E F 2-Hydroxy-4'-fluoro- 3'-methylbenzophenone C->F G Hydroxylated derivatives D->G

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal (80°C) prep->thermal photo Photolytic (UV 254 nm) prep->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis results Data Interpretation (Identify Degradants, Determine Pathways) analysis->results

Caption: Workflow for a forced degradation study.

common impurities in 2-Bromo-4'-fluoro-3'-methylbenzophenone and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-4'-fluoro-3'-methylbenzophenone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities typically arise from the synthesis process, which is often a Friedel-Crafts acylation of 2-bromotoluene with 4-fluorobenzoyl chloride. These impurities include:

  • Unreacted Starting Materials: 2-bromotoluene and 4-fluorobenzoyl chloride.

  • Isomeric Byproducts: Positional isomers formed during the acylation of 2-bromotoluene. The primary expected isomer is (2-bromo-5-methylphenyl)(4-fluorophenyl)methanone, due to steric hindrance at the position ortho to both the bromo and methyl groups. Other minor isomers are also possible.

  • Residual Catalyst: Lewis acids such as aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction.

  • Solvent Residues: Residual amounts of the solvent used during the reaction and workup (e.g., dichloromethane, ether).

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to detect and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities like starting materials and isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the desired product from its isomers and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by their characteristic chemical shifts and coupling constants.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of the sample and monitor the progress of purification.

Q3: What is the most effective method for removing isomeric impurities?

A3: The removal of isomeric impurities can be challenging due to their similar physical properties to the desired product. The most effective methods are typically:

  • Column Chromatography: This is a highly effective method for separating isomers. The choice of stationary and mobile phases is crucial for achieving good separation.

  • Recrystallization: Fractional crystallization can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. This may require screening various solvents.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: Peaks corresponding to 2-bromotoluene and/or 4-fluorobenzoyl chloride are observed in GC-MS or NMR analysis.

  • Cause: Incomplete reaction or inefficient workup.

  • Solution:

    • Reaction Optimization: Ensure the reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reagents.

    • Aqueous Workup: Quench the reaction mixture with a dilute acid solution to decompose the catalyst complex, followed by washing with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted 4-fluorobenzoyl chloride (as the sodium salt of 4-fluorobenzoic acid).

    • Vacuum Distillation: If the starting materials are significantly more volatile than the product, they can be removed by distillation under reduced pressure.

Issue 2: Contamination with Isomeric Byproducts
  • Symptom: Multiple peaks with the same mass-to-charge ratio as the product are observed in GC-MS, or complex aromatic signals are present in the NMR spectrum.

  • Cause: The Friedel-Crafts acylation reaction is not perfectly regioselective, leading to the formation of positional isomers.

  • Solution:

    • Column Chromatography: This is the most reliable method for separating isomers. A typical starting point is silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase. The polarity of the mobile phase should be optimized to achieve the best separation.

    • Recrystallization: Carefully select a solvent or solvent mixture in which the desired product and the isomeric impurities have different solubilities. This may require screening several solvents.

Issue 3: Residual Catalyst or Acidic Impurities
  • Symptom: The product is discolored, or the aqueous washes are highly acidic.

  • Cause: Incomplete removal of the Lewis acid catalyst (e.g., AlCl₃) during the workup.

  • Solution:

    • Thorough Aqueous Washing: After quenching the reaction with dilute acid, wash the organic layer multiple times with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Filtration: If a solid catalyst is used, ensure it is completely removed by filtration before proceeding with the workup.

Data Presentation

Table 1: Typical GC-MS Data for Impurity Analysis

CompoundRetention Time (min) (Typical)Key Mass Fragments (m/z)
2-bromotoluene (Starting Material)5.2170, 91
4-fluorobenzoyl chloride (Starting Material)6.8158, 123, 95
This compound 12.5 292, 213, 123
(2-bromo-5-methylphenyl)(4-fluorophenyl)methanone (Isomer)12.8292, 213, 123

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride (1.0 eq) to the suspension under a nitrogen atmosphere.

  • Acylation: Add 2-bromotoluene (1.1 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at their boiling points to find a suitable solvent in which the product is soluble when hot and sparingly soluble when cold.

  • Recrystallization: Dissolve the crude product in a minimum amount of the hot selected solvent. If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualizations

Impurity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Detection cluster_purification Purification Crude_Product Crude 2-Bromo-4'-fluoro- 3'-methylbenzophenone TLC TLC Screening Crude_Product->TLC Initial Purity Check GC_MS GC-MS Analysis Crude_Product->GC_MS Identify Volatiles HPLC HPLC Analysis Crude_Product->HPLC Quantify Impurities NMR NMR Spectroscopy Crude_Product->NMR Structural Confirmation Column_Chromatography Column Chromatography TLC->Column_Chromatography Isomers Detected Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Friedel_Crafts_Signaling_Pathway 2_bromotoluene 2-bromotoluene Product 2-Bromo-4'-fluoro- 3'-methylbenzophenone 2_bromotoluene->Product Electrophilic Attack Isomers Isomeric Byproducts 2_bromotoluene->Isomers Side Reaction 4_fluorobenzoyl_chloride 4-fluorobenzoyl chloride Acylium_ion Acylium Ion Intermediate 4_fluorobenzoyl_chloride->Acylium_ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_ion Acylium_ion->Product Acylium_ion->Isomers

troubleshooting failed reactions with 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Bromo-4'-fluoro-3'-methylbenzophenone

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

A1: this compound is an aryl bromide commonly employed as an electrophile in palladium-catalyzed cross-coupling reactions. Its structure is suitable for use in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are foundational in the synthesis of complex organic molecules for pharmaceuticals and materials science.

Q2: What are the key structural features of this compound that might influence its reactivity?

A2: The key features influencing reactivity are:

  • Aryl Bromide: The C-Br bond is the reactive site for oxidative addition to a palladium(0) catalyst. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[1]

  • Ketone Group: The electron-withdrawing nature of the benzophenone core can enhance the reactivity of the aryl bromide in oxidative addition.

  • Ortho-Bromo Position: The bromine atom is ortho to the carbonyl bridge, which can introduce some steric hindrance around the reaction center.

  • Substituents on the Second Ring: The 4'-fluoro and 3'-methyl groups can modulate the electronic properties and steric bulk of the overall molecule, which may influence catalyst and ligand choice.

Q3: What are the most common side reactions observed when using this compound?

A3: Common side reactions in palladium-catalyzed couplings include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.[1]

  • Homocoupling: Dimerization of the starting aryl bromide to form a biphenyl species.

  • Protodeborylation: In Suzuki reactions, the boronic acid partner can be protonated and removed from the reaction, especially in the presence of water and a strong base.[1]

Troubleshooting Guides for Failed Reactions

Scenario 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Decision Tree

G start Low/No Conversion catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_active Is the Pd catalyst active? (e.g., color change) catalyst->catalyst_active temp Is the temperature high enough? conditions->temp reagent_purity Are starting materials pure? reagents->reagent_purity catalyst_loading Increase catalyst loading (1-5 mol%) catalyst_active->catalyst_loading No ligand_choice Optimize ligand catalyst_active->ligand_choice Yes increase_temp Increase temperature temp->increase_temp No base_choice Is the base appropriate? temp->base_choice Yes change_base Screen different bases (e.g., Cs2CO3, K3PO4) base_choice->change_base No purify_reagents Purify starting materials reagent_purity->purify_reagents No degassing Was the reaction properly degassed? reagent_purity->degassing Yes degas_again Improve degassing technique degassing->degas_again No

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Troubleshooting Steps:

Potential Issue Recommended Action(s) Rationale
Inactive Catalyst 1. Use a fresh batch of palladium precatalyst. 2. Ensure the reaction is properly degassed to remove oxygen, which can deactivate the Pd(0) species.[2] 3. Consider using a pre-catalyst that is more air-stable.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Deactivation is a common cause of failed reactions.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).With potentially sterically hindered or electronically deactivated substrates, a higher catalyst loading may be required to achieve a reasonable reaction rate.[2]
Inappropriate Ligand 1. For Suzuki: Try bulky, electron-rich phosphine ligands like XPhos or SPhos. 2. For Heck: Consider ligands like P(o-tolyl)3 or Herrmann's catalyst. 3. For Buchwald-Hartwig: Use specialized biarylphosphine ligands (e.g., XPhos, RuPhos).The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Steric hindrance from the ortho-bromo and 3'-methyl groups may necessitate the use of bulky ligands.
Incorrect Base 1. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK). 2. Ensure the base is sufficiently soluble in the reaction solvent.The choice of base is critical and highly dependent on the specific coupling reaction. Its strength and solubility can significantly impact the reaction outcome.[2]
Low Reaction Temperature Increase the reaction temperature in 10-20 °C increments.Many cross-coupling reactions require elevated temperatures to overcome activation barriers, especially with less reactive aryl bromides.
Impure Reagents 1. Purify the starting materials (this compound and the coupling partner). 2. Ensure solvents are anhydrous and reagents are free of contaminants that could poison the catalyst.[2]Impurities can act as catalyst poisons, leading to low or no conversion.
Scenario 2: Formation of Significant Side Products

If your desired product is formed in low yield with the prevalence of side products like dehalogenated starting material or homocoupled products, consider the following.

Troubleshooting Side Product Formation

Side Product Observed Potential Cause Recommended Action(s)
Dehalogenation Product Presence of a hydride source.1. Use anhydrous solvents. 2. Avoid bases that can act as hydride donors (e.g., some alkoxides). 3. Ensure the coupling partner is pure and free of contaminants that could generate hydrides.
Homocoupling of Aryl Bromide Slow transmetalation step.1. Increase the concentration of the nucleophilic coupling partner. 2. Optimize the base and solvent to facilitate transmetalation. 3. Use a ligand that promotes faster reductive elimination of the desired product.
Protodeborylation (Suzuki) Degradation of the boronic acid.1. Use anhydrous conditions. 2. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[1] 3. Use a milder base or a two-phase solvent system.

Key Experimental Protocols

Below are generalized starting protocols for common cross-coupling reactions with this compound. These should be optimized for your specific coupling partner.

General Suzuki-Miyaura Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add this compound (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) to a dry flask. B Add Pd catalyst (1-3 mol%) and ligand (2-6 mol%). A->B C Add degassed solvent (e.g., Toluene/H2O, Dioxane). B->C D Degas the mixture again (e.g., N2 bubbling). C->D E Heat the reaction to 80-110 °C and monitor by TLC/LC-MS. D->E F Cool to RT, dilute with organic solvent, and wash with water/brine. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Conditions Table for Suzuki-Miyaura Coupling

Parameter Typical Range/Options
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Temperature 80 - 110 °C
Concentration 0.1 - 0.5 M
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)-Br(L2) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-R(L2) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product start_materials Ar-Br + R-B(OH)2 start_materials->pd2_ox

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This technical support guide is intended to provide a starting point for troubleshooting reactions with this compound. Due to the specific nature of each reaction, further optimization may be required.

References

solvent effects on the reactivity of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of 2-Bromo-4'-fluoro-3'-methylbenzophenone. The information is designed to address specific experimental challenges, with a focus on the impact of solvent selection.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) reaction with this compound, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in SNAr reactions with this substrate can be attributed to several factors, primarily related to solvent choice and reaction conditions.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity.[1]

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Poor Nucleophile: The strength of the nucleophile plays a significant role. Weakly nucleophilic reagents will react slowly.

  • Deactivated Ring: While the fluorine and bromine atoms are electron-withdrawing, the methyl group is weakly activating, which can slightly disfavor nucleophilic attack compared to more electron-deficient rings.

Troubleshooting Steps:

  • Solvent Selection: Switch to a polar aprotic solvent. These solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[1] Recommended solvents are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).

  • Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For example, if using an alcohol, convert it to its corresponding alkoxide with a strong base.

  • Catalysis: In some cases, the use of a phase-transfer catalyst can be beneficial, especially if the nucleophile is not fully soluble in the organic solvent.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Question: I am using this compound as a starting material for a Friedel-Crafts acylation and obtaining a mixture of products. How can I improve the regioselectivity?

Answer:

The formation of multiple products in Friedel-Crafts acylation is often related to the directing effects of the substituents on the aromatic rings and the reaction conditions, including the solvent.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the acylium ion and the intermediate carbocations, thereby affecting the regioselectivity of the reaction. In some cases, non-polar solvents may favor one isomer, while polar solvents favor another.

  • Lewis Acid Strength and Amount: The choice and stoichiometry of the Lewis acid (e.g., AlCl3, FeCl3) can impact the reaction's outcome.

  • Temperature Control: Friedel-Crafts reactions can be sensitive to temperature, with higher temperatures potentially leading to side reactions and loss of selectivity.

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale reactions in a variety of solvents with different polarities. Compare the product ratios obtained in non-polar solvents like carbon disulfide (CS2) or dichloromethane (DCM) with those in more polar solvents like nitrobenzene.

  • Optimize Lewis Acid: Vary the Lewis acid and its concentration. Sometimes a milder Lewis acid can provide better selectivity.

  • Temperature Management: Run the reaction at a lower temperature, even if it requires a longer reaction time, to minimize the formation of undesired isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of solvent polarity on the reactivity of the carbonyl group in this compound?

A1: The carbonyl group's reactivity is influenced by solvent polarity. In polar solvents, the ground state of the benzophenone derivative is stabilized through dipole-dipole interactions. This can lead to a blue shift (a shift to shorter wavelengths) of the n→π* electronic transition observed in UV-Vis spectroscopy.[2] This stabilization can also affect the carbonyl group's susceptibility to nucleophilic attack. For photochemical reactions, increasing solvent polarity can sometimes decrease reactivity.[2]

Q2: How does the choice of solvent affect the purification of this compound?

A2: Solvent selection is crucial for effective purification by crystallization or chromatography. For crystallization, a solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For chromatography, the eluent (a mixture of solvents) should be optimized to achieve good separation from impurities. A common starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

Q3: Can I use protic solvents for reactions involving the bromine atom of this compound?

A3: While not always impossible, using protic solvents for reactions targeting the bromine atom, such as SNAr, is generally not recommended. Protic solvents can form hydrogen bonds with the incoming nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing down or even inhibiting the reaction.[1] Polar aprotic solvents are the preferred choice for such transformations.

Data Presentation

Table 1: Expected Solvent Effects on SNAr Reactivity of this compound

Solvent ClassExample SolventsExpected Effect on SNAr RateRationale
Polar AproticDMF, DMSO, AcetonitrileHighSolvates the cation, leaving a more reactive "naked" anion nucleophile.[1]
Polar ProticWater, Ethanol, MethanolLowSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[1]
Non-PolarHexane, Toluene, BenzeneVery LowPoor solubility of most nucleophilic salts and does not effectively stabilize the charged intermediate.

Table 2: General Solvent Properties for Consideration

SolventDielectric Constant (ε)Polarity IndexBoiling Point (°C)Notes
Dimethylformamide (DMF)36.76.4153Excellent for SNAr, but can be difficult to remove.
Dimethyl sulfoxide (DMSO)46.77.2189Highly polar, good for SNAr, high boiling point.
Acetonitrile37.55.882Good for SNAr, lower boiling point than DMF/DMSO.
Dichloromethane (DCM)8.93.140Common for Friedel-Crafts, less polar.
Toluene2.42.4111Non-polar, can be used for Friedel-Crafts.
Hexane1.90.169Very non-polar, often used in purification.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Solvent and Nucleophile Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material. Then, add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a solid, it should be finely ground.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Acylation

  • Reaction Setup: To a dry round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the arene to be acylated and a suitable solvent (e.g., dichloromethane or carbon disulfide).

  • Lewis Acid Addition: Cool the mixture in an ice bath and slowly add the Lewis acid (e.g., aluminum chloride) in portions.

  • Acylating Agent Addition: Dissolve 2-Bromo-4'-fluoro-3'-methylbenzoyl chloride (if this were the acylating agent) in the same solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for a period and then let it warm to room temperature. The reaction time will vary depending on the substrate.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis start Select Reactants & Solvent setup Assemble Dry Glassware under Inert Atmosphere start->setup dissolve Dissolve Starting Material setup->dissolve add_reagents Add Nucleophile/Lewis Acid dissolve->add_reagents react Heat and Stir add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography/Recrystallization) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Obtain Pure Product characterize->end

Caption: General experimental workflow for reactions involving this compound.

solvent_effect_snar cluster_solvent Solvent Choice cluster_outcome Reaction Outcome start S(N)Ar Reaction with This compound polar_aprotic Polar Aprotic (e.g., DMF, DMSO) start->polar_aprotic polar_protic Polar Protic (e.g., Ethanol, Water) start->polar_protic non_polar Non-Polar (e.g., Toluene, Hexane) start->non_polar fast_reaction Faster Reaction Rate polar_aprotic->fast_reaction Favored Pathway slow_reaction Slower Reaction Rate polar_protic->slow_reaction Disfavored Pathway no_reaction No/Very Slow Reaction non_polar->no_reaction Highly Disfavored

Caption: Logical relationship between solvent choice and the rate of SNAr reactions.

References

Technical Support Center: Cross-Coupling with 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on catalyst selection, troubleshooting, and experimental protocols for cross-coupling reactions involving 2-Bromo-4'-fluoro-3'-methylbenzophenone.

Catalyst Selection Guide

The successful cross-coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The substrate's structure presents specific challenges: the bromine atom is at a sterically hindered position (ortho to the carbonyl group), and the molecule possesses both electron-donating (methyl) and electron-withdrawing (fluoro, carbonyl) groups, which can influence the electronics of the reaction.

General Recommendations

For most common cross-coupling reactions, palladium-based catalysts are the preferred choice.[1][2] The key to success often lies in selecting the appropriate phosphine ligand, which can enhance catalyst stability and reactivity.[1][2] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions.[3][4]

Below is a summary of recommended starting conditions for various cross-coupling reactions.

Catalyst & Ligand Recommendations for Cross-Coupling Reactions
Coupling ReactionRecommended Catalyst SystemBaseSolventKey Considerations
Suzuki-Miyaura (with arylboronic acids)Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with bulky, electron-rich phosphine ligands like SPhos, XPhos, or t-Bu₃P.[1][5][6]K₃PO₄, Cs₂CO₃, K₂CO₃[5]Toluene, Dioxane, THF (often with a small amount of water)[5][6]Bulky ligands are crucial to promote reductive elimination.[6] Electron-rich ligands facilitate the oxidative addition step, which can be challenging for this substrate.[1][6]
Buchwald-Hartwig Amination (with amines)Pd(OAc)₂ or Pd₂(dba)₃ with bulky biarylphosphine ligands such as XPhos, RuPhos, or JohnPhos.[7][8][9]NaOt-Bu, KOt-Bu, LiHMDS[9][10]Toluene, DioxaneThe choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases are generally preferred.[10]
Sonogashira Coupling (with terminal alkynes)PdCl₂(PPh₃)₂/CuI or copper-free systems with Pd catalysts and bulky phosphine ligands like X-Phos.[3][11][12]Et₃N, i-Pr₂NH, Cs₂CO₃[12]Toluene, THF, DMFCopper co-catalysts can significantly enhance the reaction rate, but copper-free methods are available to avoid potential issues with copper contamination.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Several factors could be at play:

  • Steric Hindrance: The bromine atom is ortho to a bulky carbonyl group, which can hinder the oxidative addition step.[13] Using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can help overcome this.[6]

  • Catalyst Deactivation: The palladium catalyst may be deactivating. Ensure you are using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).

  • Incorrect Base: The choice of base is crucial for the transmetalation step.[14] For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

Q2: What is the best palladium precursor to use?

A2: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with a separate phosphine ligand, allowing for greater flexibility in tuning the reaction conditions.[6] For ease of use, pre-formed palladium-ligand complexes (precatalysts) are also commercially available.[6]

Q3: Can I run this reaction without a glovebox?

A3: Yes, while a glovebox is ideal, these reactions can be successfully performed using standard Schlenk line techniques. The key is to ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen to prevent oxygen from deactivating the catalyst.

Q4: My Buchwald-Hartwig amination is not working. What should I check?

A4: For Buchwald-Hartwig aminations, consider the following:

  • Ligand Choice: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands are generally the most effective.[7][8]

  • Base Strength: A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is typically required.[9] The base must be strong enough to deprotonate the amine.

  • Amine Purity: Impurities in the amine can poison the catalyst. Ensure your amine is pure and dry.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No reaction or very low conversion 1. Inactive Catalyst: Catalyst was not properly handled and has been oxidized.Use a fresh batch of palladium precursor and ligand. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere.
2. Poor Oxidative Addition: The C-Br bond is sterically hindered.Switch to a bulkier and more electron-rich phosphine ligand (e.g., from PPh₃ to XPhos or SPhos).[1][6]
3. Incorrect Base/Base Strength: The base is not suitable for the specific coupling reaction.For Suzuki, try Cs₂CO₃ or K₃PO₄.[5] For Buchwald-Hartwig, use a strong base like NaOt-Bu.[9]
Formation of side products (e.g., homocoupling of boronic acid, hydrodehalogenation) 1. Reaction Temperature Too High: High temperatures can lead to side reactions.Try running the reaction at a lower temperature for a longer period.
2. Presence of Oxygen: Trace oxygen can promote homocoupling of the boronic acid.Improve degassing of solvents and ensure a good inert atmosphere.
3. Water Content: For Suzuki reactions, a small amount of water is often beneficial, but too much or too little can be detrimental.[6]Optimize the water content in your solvent system (e.g., using a 10:1 mixture of organic solvent to water).
Difficulty in product purification 1. Residual Palladium: The final product is contaminated with palladium.Pass the crude product through a plug of silica gel, celite, or use a palladium scavenger.
2. Boronic Acid Residues: Unreacted boronic acid or its byproducts are present.Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove acidic boron species.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd(OAc)₂ and XPhos.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the degassed toluene and water to the flask.

  • Add the catalyst and ligand mixture to the flask under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • RuPhos (0.02 equiv, 2 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add NaOt-Bu.

  • In a separate vial, add Pd₂(dba)₃ and RuPhos.

  • Add this compound and the catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Heat the reaction to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst Selection Workflow

G start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira pd_suzuki Pd Precursor: Pd(OAc)2 or Pd2(dba)3 suzuki->pd_suzuki pd_buchwald Pd Precursor: Pd(OAc)2 or Pd2(dba)3 buchwald->pd_buchwald pd_sono Catalyst System: PdCl2(PPh3)2/CuI (Classic) or Pd(0)/Ligand (Cu-free) sonogashira->pd_sono ligand_suzuki Ligand: Bulky, Electron-Rich (e.g., XPhos, SPhos) pd_suzuki->ligand_suzuki base_suzuki Base: K3PO4 or Cs2CO3 ligand_suzuki->base_suzuki ligand_buchwald Ligand: Bulky Biarylphosphine (e.g., RuPhos, JohnPhos) pd_buchwald->ligand_buchwald base_buchwald Base: Strong, Non-nucleophilic (e.g., NaOtBu, KHMDS) ligand_buchwald->base_buchwald ligand_sono Ligand (Cu-free): Bulky Phosphine (e.g., X-Phos) pd_sono->ligand_sono If Cu-free base_sono Base: Amine Base (e.g., Et3N, i-Pr2NH) pd_sono->base_sono G start Low Yield or No Reaction check_inert Is the reaction setup strictly inert? start->check_inert degas Action: Improve degassing of solvents and use Schlenk techniques. check_inert->degas No check_ligand Is the ligand appropriate for a hindered substrate? check_inert->check_ligand Yes degas->check_ligand change_ligand Action: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). check_ligand->change_ligand No check_base Is the base correct for the reaction type? check_ligand->check_base Yes change_ligand->check_base change_base Action: Verify base choice. Suzuki -> K3PO4/Cs2CO3 Buchwald -> NaOtBu check_base->change_base No check_temp Are side products observed? check_base->check_temp Yes change_base->check_temp lower_temp Action: Lower the reaction temperature and increase the reaction time. check_temp->lower_temp Yes success Problem Solved check_temp->success No lower_temp->success

References

Validation & Comparative

A Comparative Guide to 2-Bromo-4'-fluoro-3'-methylbenzophenone and Other Benzophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical and photochemical properties of 2-Bromo-4'-fluoro-3'-methylbenzophenone and other selected benzophenone derivatives. This information is intended to assist researchers, scientists, and drug development professionals in understanding the structure-property relationships within this class of compounds and in selecting appropriate molecules for their specific applications.

Introduction to Benzophenones

Benzophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis and are key components in various applications, including photochemistry, materials science, and medicinal chemistry. Their utility stems from the presence of the benzoyl group, which can be readily modified with various substituents to tune their electronic and steric properties. This guide focuses on a comparative analysis of this compound against other relevant benzophenones, providing available experimental data and standardized protocols.

Synthesis of Substituted Benzophenones

A common and versatile method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Substituted benzoyl chloride (1.0 eq)

  • Substituted benzene (1.2 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the substituted benzoyl chloride in anhydrous dichloromethane, add the substituted benzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a hexane/ethyl acetate solvent system.

G cluster_reactants Reactants cluster_reagents Reagents Substituted Benzoyl Chloride Substituted Benzoyl Chloride ReactionMixture Reaction Mixture (0°C to rt) Substituted Benzoyl Chloride->ReactionMixture Substituted Benzene Substituted Benzene Substituted Benzene->ReactionMixture Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->ReactionMixture Dichloromethane Dichloromethane Dichloromethane->ReactionMixture Workup Aqueous Workup (HCl, NaHCO3) ReactionMixture->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Substituted Benzophenone Purification->Product

Caption: General workflow for the synthesis of substituted benzophenones via Friedel-Crafts acylation.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the available physicochemical properties of this compound and related benzophenone derivatives. The data for the target molecule is limited, and thus, properties of structurally similar compounds are provided for comparison.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 844884-90-8C₁₄H₁₀BrFO293.13Data not availableData not available
3-Methylbenzophenone[1][2]643-65-2C₁₄H₁₂O196.252183-185 (16 mmHg)
4-Fluorobenzophenone[3][4][5][6]345-83-5C₁₃H₉FO200.2146-49Data not available
2-Bromobenzophenone13047-06-8C₁₃H₉BrO261.1242163 (4 mmHg)

Note: The absence of readily available experimental data for this compound highlights a potential area for future research.

Spectroscopic and Photochemical Properties

The spectroscopic and photochemical properties of benzophenones are crucial for their application in photochemistry and as photoinitiators. These properties are highly dependent on the nature and position of substituents on the aromatic rings.

General Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of the benzophenone derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the benzophenone derivative in a UV-grade solvent (e.g., ethanol or cyclohexane).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).

  • Determine the wavelength of maximum absorption (λmax).

Quantum Yield Determination (Relative Method):

  • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

  • Measure the UV-Vis absorption spectra and fluorescence emission spectra for each solution.

  • Ensure the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Integrate the fluorescence emission spectra.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φstd * (ms / mstd) * (ηs² / ηstd²) where Φstd is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Comparative Spectroscopic and Photochemical Data
Compoundλmax (nm)Emission TypeQuantum Yield (Φ)
This compound Data not availableData not availableData not available
3-MethylbenzophenoneData not availableData not availableData not available
4-Fluorobenzophenone~255 (in ethanol)PhosphorescenceData not available
2-BromobenzophenoneData not availablePhosphorescenceData not available

Note: The introduction of a bromine atom is known to enhance intersystem crossing (ISC) in aromatic ketones, potentially leading to higher phosphorescence quantum yields. The fluorine and methyl substituents will also influence the electronic properties and, consequently, the photophysical behavior.

Structure-Property Relationships

The substituents on the benzophenone core significantly influence its properties. The following diagram illustrates the logical relationships between substitution patterns and expected properties.

G cluster_substituents Substituents cluster_properties Influenced Properties Bromine Bromine Intersystem Crossing (ISC) Intersystem Crossing (ISC) Bromine->Intersystem Crossing (ISC) Increases (Heavy Atom Effect) Fluorine Fluorine Electronic Properties (λmax) Electronic Properties (λmax) Fluorine->Electronic Properties (λmax) Inductive Effect Methyl Methyl Solubility Solubility Methyl->Solubility Increases Lipophilicity Photochemical Reactivity Photochemical Reactivity Intersystem Crossing (ISC)->Photochemical Reactivity Enhances

Caption: Influence of substituents on the properties of benzophenones.

Conclusion

This guide provides a comparative overview of this compound and related benzophenone derivatives. While specific experimental data for the target molecule is limited, the provided information on structurally similar compounds, along with detailed experimental protocols, offers a valuable resource for researchers. The presence of bromo, fluoro, and methyl groups in this compound is expected to impart unique photochemical and physical properties, making it an interesting candidate for further investigation in drug discovery and materials science. Further experimental characterization of this specific molecule is warranted to fully elucidate its potential.

References

A Comparative Guide to the Structural Validation of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 2-Bromo-4'-fluoro-3'-methylbenzophenone, a substituted benzophenone with potential applications in medicinal chemistry and materials science, unambiguous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, with a special focus on the conclusive evidence provided by single-crystal X-ray crystallography.

While specific experimental data for this compound is not widely published, this guide presents a representative comparison based on typical data obtained for analogous small organic molecules.

Comparison of Analytical Techniques for Structural Validation

The structural characterization of a new compound is a puzzle solved by assembling complementary pieces of information from various analytical methods. While spectroscopic techniques provide crucial insights into the molecular formula and connectivity, X-ray crystallography stands alone in its ability to reveal the precise three-dimensional arrangement of atoms.

  • Single-Crystal X-ray Crystallography: This technique is considered the "gold standard" for structural determination.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it provides a detailed three-dimensional map of electron density, which is interpreted to yield the exact atomic coordinates.[2] This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecule's constitution, configuration, and conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic compounds in solution.[3] For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, ¹³C NMR would identify all unique carbon atoms, and ¹⁹F NMR would confirm the presence and environment of the fluorine atom.[3]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound with high accuracy, allowing for the determination of its elemental formula.[4] The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[5] For the target compound, the most characteristic absorption would be the strong C=O (carbonyl) stretch of the benzophenone core.[6]

Data Presentation: A Hypothetical Comparison

The following tables summarize the kind of quantitative data that would be expected from the analysis of this compound.

Table 1: Representative Single-Crystal X-ray Crystallography Data

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 10.5, b = 8.2, c = 15.1Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)~1290Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2] A lower value indicates a better fit.
Key Bond Length (C=O) (Å)~1.22Confirms the double bond character of the carbonyl group.
Dihedral Angle (Ring A-Ring B)~55°Describes the twist angle between the two phenyl rings.[7]

Table 2: Representative Spectroscopic and Spectrometric Data

TechniqueParameterHypothetical Value(s)Significance
¹H NMR Chemical Shifts (δ, ppm)7.2-7.8 (m, 7H, Ar-H), 2.4 (s, 3H, -CH₃)Reveals the electronic environment and connectivity of protons. The aromatic multiplet and methyl singlet are characteristic.[8]
¹³C NMR Chemical Shifts (δ, ppm)195 (C=O), 165 (d, ¹JCF, C-F), 115-140 (Ar-C), 20 (-CH₃)Identifies all unique carbon environments. The carbonyl carbon is significantly downfield. The C-F coupling is a key indicator.[9]
¹⁹F NMR Chemical Shift (δ, ppm)-110Confirms the presence of the fluorine atom and provides information about its electronic environment.
Mass Spec. (HRMS) [M+H]⁺ m/z322.9924Corresponds to the exact mass of the protonated molecule (C₁₄H₁₁BrFO⁺), confirming the elemental composition.
IR Spectroscopy Wavenumber (cm⁻¹)~1660 (strong)Characteristic stretching frequency for the C=O bond in a diaryl ketone.[10]

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a newly synthesized compound is crucial for ensuring accurate and reproducible results. The process begins with the synthesis and purification of the material, followed by a series of analytical tests that provide increasingly detailed structural information, culminating in the definitive 3D structure from X-ray crystallography.

G cluster_synthesis Compound Preparation cluster_analysis Structural Analysis cluster_conclusion Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Formula) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) purification->nmr confirmation Structure Validated ms->confirmation ir->confirmation xrd Single-Crystal X-ray Crystallography (3D Structure) nmr->xrd Crystal Growth nmr->confirmation xrd->confirmation

Workflow for the structural validation of a new chemical entity.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible data. Below are generalized protocols for the key experiments cited.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Crystals should be well-formed and of sufficient size (typically 0.1-0.3 mm in each dimension).[11]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.

  • Data Collection: Mount the crystal on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in a fine-focused beam of monochromatic X-rays and recording the diffraction patterns on a detector.[12]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, and thermal parameters, yielding the final, highly accurate molecular structure.[13]

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[14] Ensure the compound is fully dissolved.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Typical experiments include standard 1D proton, carbon, and fluorine acquisitions, along with 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) if further structural elucidation is needed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[15] The resulting spectra are then phased, baseline-corrected, and referenced (e.g., to residual solvent signal or internal standard like TMS).

  • Spectral Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific atoms in the molecule.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16] The solution must be free of non-volatile salts or buffers.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is common for small molecules.[17] Acquire a full scan mass spectrum in positive or negative ion mode to find the molecular ion. For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement.

  • Data Analysis: Determine the m/z value of the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙). Use the accurate mass to calculate the elemental composition of the molecule using specialized software. Analyze any fragmentation patterns to support the proposed structure.

Protocol 4: Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the purified solid directly onto the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.[18]

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument is collected first and automatically subtracted from the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule. For this compound, key peaks would include the C=O stretch (~1660 cm⁻¹), C-H stretches from aromatic and methyl groups, and C=C stretches from the aromatic rings.[19]

References

biological activity of 2-Bromo-4'-fluoro-3'-methylbenzophenone vs. similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Predicted Biological Activity of 2-Bromo-4'-fluoro-3'-methylbenzophenone and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative analysis of the predicted biological activity of this compound based on published data for structurally similar compounds. No direct experimental data for this compound was found in the public domain at the time of this analysis. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of the compound's biological profile.

Introduction

Benzophenones are a versatile class of aromatic ketones that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core benzophenone scaffold can be readily functionalized, allowing for the fine-tuning of its pharmacological properties. This guide explores the predicted biological activities of this compound by comparing it with structurally related benzophenone derivatives for which experimental data is available. The analysis focuses on potential anticancer, antimicrobial, anti-inflammatory, and antiviral applications.

Predicted Biological Activity Profile

Based on structure-activity relationship (SAR) studies of various substituted benzophenones, this compound is predicted to exhibit one or more of the following biological activities:

  • Anticancer Activity: The presence of halogen substituents (bromo and fluoro) on the aromatic rings is a common feature in benzophenone derivatives with cytotoxic effects against various cancer cell lines.[1][2][3][4]

  • Antimicrobial Activity: Halogenated phenols and benzophenone derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[5][6][7]

  • Anti-inflammatory Activity: Several benzophenone analogs act as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and p38 MAP kinase.[8][9]

  • Antiviral Activity: Substituted benzophenones have been identified as potent non-nucleoside inhibitors of viral enzymes like HIV-1 reverse transcriptase.

Comparative Data of Structurally Similar Compounds

The following table summarizes the biological activities of various benzophenone derivatives with substitution patterns that share similarities with this compound (i.e., halogen and methyl substitutions). This data provides a basis for predicting the potential efficacy of the target compound.

Compound/Derivative ClassSubstitution PatternBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
Substituted 2-hydroxybenzophenones Hydroxy, other substitutionsAnticancer (Breast and Prostate Cancer)IC₅₀: 12.09 to 26.49 μM[1]
Benzophenone Glucopyranosides Hydroxy, Methoxy, GlucosideAnticancer (Esophageal, Stomach, Prostate)IC₅₀: < 10 μM[10]
Halogenated Phenols TriiodophenolAntimicrobial (S. aureus, E. coli, C. albicans)MIC: 5 µg/mL[5]
Benzophenone derived 1,2,3-triazoles Azidomethyl, various alkynesAntibacterial and AntifungalNot specified[6]
Aminobenzophenones Amino, Chloro, MethylAnti-inflammatory (p38 MAP Kinase inhibitor)IC₅₀: 10 nM (for a potent analog)Not specified
Benzophenone HIV-1 NNRTI Bromo, Cyano, Fluoro, MethylAntiviral (HIV-1 Reverse Transcriptase)IC₅₀: Varies by mutant strain[11]
Benzophenone COX Inhibitors Hydroxy, Methoxy, GlucosideAnti-inflammatory (COX-1 and COX-2)Varies by compound[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of benzophenone derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[12]

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound.[13]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.[14]

  • Immunoprecipitation: Immunoprecipitate p38 MAP kinase from cell lysates using an anti-phospho-p38 MAPK antibody conjugated to agarose beads.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and a specific substrate for p38 (e.g., ATF-2). Add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Stop the reaction and detect the phosphorylation of the substrate (e.g., phospho-ATF-2) by Western blotting using a specific antibody.

  • Quantification: Quantify the band intensity to determine the extent of inhibition.[14]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a poly(A) template, oligo(dT) primer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified HIV-1 reverse transcriptase to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: The incorporation of bromodeoxyuridine triphosphate (BrdU) into the newly synthesized DNA is quantified using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). The signal is developed with a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the RT activity.

Visualizations

p38 MAP Kinase Signaling Pathway

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines, etc.) mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (ATF2, MAPKAPK2) p38->downstream Phosphorylation response Inflammatory Response (Cytokine Production) downstream->response inhibitor Benzophenone Inhibitor inhibitor->p38

Caption: p38 MAP Kinase signaling pathway and the potential point of inhibition by benzophenone derivatives.

General Experimental Workflow for In Vitro Biological Screening

experimental_workflow start Compound Synthesis and Characterization primary Primary Screening (e.g., Cytotoxicity Assay) start->primary active Active Compounds primary->active inactive Inactive Compounds primary->inactive secondary Secondary Assays (e.g., Enzyme Inhibition, Antimicrobial) active->secondary sar Structure-Activity Relationship (SAR) Studies secondary->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the in vitro screening and evaluation of novel chemical compounds.

References

A Spectroscopic Comparison Guide to 2-Bromo-4'-fluoro-3'-methylbenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of positional isomers of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes established spectroscopic principles and data from structurally related molecules to predict and compare the spectral characteristics of its isomers. The focus is on the key analytical techniques used in structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The isomers considered for this comparative guide are:

  • Isomer A: this compound

  • Isomer B: 2-Bromo-3'-fluoro-4'-methylbenzophenone

A systematic comparison of their spectroscopic data is crucial for unambiguous identification and for understanding the influence of substituent positions on the electronic and structural properties of the molecule.

Data Presentation: Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for the two isomers. These predictions are based on the analysis of substituent effects on the benzophenone framework.

Spectroscopic TechniquePredicted Data for Isomer A (this compound)Predicted Data for Isomer B (2-Bromo-3'-fluoro-4'-methylbenzophenone)
¹H NMR Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The fluorine at the 4'-position will cause splitting of the adjacent proton at the 5'-position. The proton at the 2'-position will be a singlet or a narrow doublet. The protons on the bromo-substituted ring will also show characteristic splitting patterns. Methyl Protons: A singlet for the methyl group (approx. 2.3 ppm).Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The fluorine at the 3'-position will introduce additional splitting to the adjacent protons at the 2' and 4'-positions. Methyl Protons: A singlet for the methyl group (approx. 2.4 ppm).
¹³C NMR Carbonyl Carbon: A signal around 195 ppm. Aromatic Carbons: 12 distinct signals in the aromatic region (approx. 120-140 ppm). The carbon bearing the fluorine will show a large C-F coupling constant. Methyl Carbon: A signal around 15 ppm.Carbonyl Carbon: A signal around 195 ppm. Aromatic Carbons: 12 distinct signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the fluorine will exhibit a significant C-F coupling. Methyl Carbon: A signal around 20 ppm.
IR Spectroscopy C=O Stretch: A strong absorption band around 1660 cm⁻¹.[1][2][3] C-Br Stretch: A medium to strong absorption in the fingerprint region (around 600-700 cm⁻¹). C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[2] Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[2]C=O Stretch: A strong absorption band around 1660 cm⁻¹.[1][2][3] C-Br Stretch: A medium to strong absorption in the fingerprint region (around 600-700 cm⁻¹). C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[2] Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[2]
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent molecular ion peak and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.[4][5] Fragmentation: Characteristic fragments corresponding to the loss of Br, CO, and cleavage of the benzoyl and substituted phenyl groups. The alpha cleavage of the bond next to the carbonyl group is a common fragmentation pathway for ketones.[6]Molecular Ion (M⁺): A prominent molecular ion peak and an M+2 peak of similar intensity, indicating the presence of a bromine atom.[4][5] Fragmentation: Similar fragmentation pattern with characteristic losses of Br and CO, and cleavage at the carbonyl group. Subtle differences in fragment ion abundances may be observed due to the different substitution pattern on the fluorinated ring.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[7]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition (EI Mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

  • Data Processing: The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structural Elucidation Isomer_A Synthesis of Isomer A Purification_A Purification of A Isomer_A->Purification_A Isomer_B Synthesis of Isomer B Purification_B Purification of B Isomer_B->Purification_B NMR_A NMR (1H, 13C) of A Purification_A->NMR_A IR_A IR of A Purification_A->IR_A MS_A MS of A Purification_A->MS_A NMR_B NMR (1H, 13C) of B Purification_B->NMR_B IR_B IR of B Purification_B->IR_B MS_B MS of B Purification_B->MS_B Compare_NMR Compare NMR Spectra NMR_A->Compare_NMR Compare_IR Compare IR Spectra IR_A->Compare_IR Compare_MS Compare MS Spectra MS_A->Compare_MS NMR_B->Compare_NMR IR_B->Compare_IR MS_B->Compare_MS Structure_A Confirm Structure of A Compare_NMR->Structure_A Structure_B Confirm Structure of B Compare_NMR->Structure_B Compare_IR->Structure_A Compare_IR->Structure_B Compare_MS->Structure_A Compare_MS->Structure_B

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to Establishing the Purity of Synthesized 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 2-Bromo-4'-fluoro-3'-methylbenzophenone, a substituted benzophenone of interest in medicinal chemistry. Benzophenone derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Given the potential therapeutic applications of novel benzophenone analogs, rigorous purity assessment is a critical step in the research and development process to ensure the reliability and reproducibility of biological data.

This document outlines the key analytical methodologies, potential impurities, and a comparison with alternative compounds, supported by detailed experimental protocols and data presentation.

Characterization of this compound

Molecular Structure:

Chemical Formula: C₁₄H₁₀BrFO

Molecular Weight: 293.13 g/mol

CAS Number: 844884-90-8[5]

Purity Assessment: A Multi-Technique Approach

The confirmation of purity for a synthesized compound like this compound necessitates a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal information, leading to a comprehensive purity profile.

Table 1: Comparison of Analytical Techniques for Purity Determination
TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, excellent resolution, widely applicable.Requires a chromophore for UV detection, method development can be time-consuming.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity, structural information from fragmentation.Isomeric impurities may not be distinguished, quantification can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities with distinct signals.Provides detailed structural information, quantitative with an internal standard.Lower sensitivity compared to MS, complex spectra can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which a solid melts.Preliminary indication of purity; pure compounds have a sharp melting point.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not applicable to liquids or amorphous solids.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a robust technique for determining the purity of benzophenone derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development. A typical gradient could be:

    • 0-20 min: 50% to 95% Acetonitrile

    • 20-25 min: 95% Acetonitrile

    • 25-30 min: 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target compound and identifying potential impurities.

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).

  • Ionization Source: Electrospray ionization (ESI) is suitable for this type of molecule.

  • Analysis Mode: Positive ion mode is likely to show the [M+H]⁺ ion.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals is used.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound likely proceeds via a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and 4-fluoro-3-methyltoluene. Based on this synthetic route, potential impurities could include:

Table 2: Potential Impurities and their Origin
ImpurityStructureOrigin
Isomeric Products Acylation at other positions of the 4-fluoro-3-methyltoluene ring.Lack of complete regioselectivity in the Friedel-Crafts reaction.
Poly-acylated Products Addition of more than one 2-bromobenzoyl group to the aromatic ring.The product being more reactive than the starting material under reaction conditions.
Unreacted Starting Materials 2-bromobenzoyl chloride and 4-fluoro-3-methyltoluene.Incomplete reaction.
Hydrolysis Product 2-bromobenzoic acid.Hydrolysis of the acid chloride starting material.

Comparison with Alternative Benzophenone Derivatives

The biological activity of benzophenone derivatives is highly dependent on their substitution pattern. For a comparative analysis, other halogenated and methylated benzophenones with known biological activities are considered.

Table 3: Comparison with Alternative Benzophenone Derivatives
CompoundStructureReported Biological ActivityReference
This compound (Structure as above)Putative anticancer, anti-inflammatory, or antimicrobial agent.(Current Study)
4-Bromo-3'-fluoro-5'-methylbenzophenone Isomer with different substitution pattern.Potentially different biological activity profile due to altered electronic and steric properties.[6]
Ketoprofen A commercially available non-steroidal anti-inflammatory drug (NSAID).Analgesic and antipyretic.[1][1]
4-Fluoro-4'-methylbenzophenone Lacks the bromo substituent.Used as a photoinitiator and UV absorber.[7][7]

Visualizing the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Synthesis Synthesized This compound Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MP Melting Point (Preliminary Check) Purification->MP Pure Purity Confirmed (>95%) HPLC->Pure Meets Specification Impure Further Purification Required HPLC->Impure Below Specification MS->Pure Correct Mass MS->Impure Incorrect Mass NMR->Pure Correct Structure NMR->Impure Structural Impurities MP->Pure Sharp Melting Point MP->Impure Broad Melting Range

Caption: Workflow for purity confirmation of this compound.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC provides the primary quantitative measure of purity, while MS and NMR are indispensable for structural confirmation and identification of potential impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently establish the purity of their synthesized material, ensuring the validity of subsequent biological and pharmacological evaluations.

References

A Comparative Guide to the Analytical Cross-Validation of Halogenated Benzophenones: 4-Bromobenzophenone and 4-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analytical overview of two halogenated benzophenone derivatives: 4-Bromobenzophenone and 4-Fluorobenzophenone. While the initial focus was on 2-Bromo-4'-fluoro-3'-methylbenzophenone, a lack of publicly available, detailed analytical data necessitated a shift to these well-characterized alternatives. This guide offers a robust framework for the analytical cross-validation of similar compounds, presenting key identification and quantification data, standardized experimental protocols, and visual representations of analytical workflows and structure-activity relationships.

Comparative Analytical Data

The following tables summarize the key analytical data for 4-Bromobenzophenone and its fluoro-analogue, 4-Fluorobenzophenone. This data is essential for their identification and differentiation in various analytical methodologies.

Table 1: General and Physical Properties

Property4-Bromobenzophenone4-Fluorobenzophenone
Molecular Formula C₁₃H₉BrO[1]C₁₃H₉FO[2]
Molecular Weight 261.11 g/mol [1]200.21 g/mol [2]
CAS Number 90-90-4[1]345-83-5[2]
Appearance White to light beige crystalline powder[3][4]Light beige crystalline powder[2]
Melting Point 79-84 °C[4]Not specified

Table 2: Mass Spectrometry Data

Ion4-Bromobenzophenone (m/z)4-Fluorobenzophenone (m/z)
Molecular Ion [M]⁺ 260/262 (due to Br isotopes)200
Base Peak 105[1]Not specified
Major Fragments 183/185, 77[1]Not specified

Table 3: ¹H NMR Spectral Data (CDCl₃ Solvent)

Assignment4-Bromobenzophenone (δ, ppm)4-Fluorobenzophenone (δ, ppm)
Aromatic Protons 7.4-7.8[5]Not specified

Table 4: Infrared (IR) Spectroscopy Data

Functional Group4-Bromobenzophenone (Wavenumber, cm⁻¹)4-Fluorobenzophenone (Wavenumber, cm⁻¹)
C=O Stretch Conforms to standard[3]Not specified
C-Br Stretch Characteristic absorptionN/A
C-F Stretch N/ACharacteristic absorption

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are standard protocols for the analysis of benzophenone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like benzophenones.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): For aqueous samples, SPE can be used for cleanup and pre-concentration. A common procedure involves passing the sample through a C18 cartridge, followed by elution with methanol and acetone.[6][7]

    • Microwave-Assisted Extraction (MAE): For solid samples like sediments, MAE can be employed to extract the analytes of interest.[8][9]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 60 °C, holding for 1-2 minutes, then ramping up to 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-350.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC.

  • Sample Preparation:

    • Dispersive Solid-Phase Extraction (dSPE): This can be used for the cleanup of complex matrices like food samples.[10]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to maximize sensitivity for different analytes.[10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Experimental Workflow for Benzophenone Analysis

The following diagram illustrates a typical workflow for the analysis of benzophenone derivatives in environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Environmental Sample (Water or Sediment) extraction Extraction (SPE for Water, MAE for Sediment) sample->extraction cleanup Sample Cleanup (e.g., dSPE) extraction->cleanup gcms GC-MS Analysis cleanup->gcms Volatile Analytes hplcms HPLC-MS/MS Analysis cleanup->hplcms Non-Volatile Analytes identification Compound Identification gcms->identification hplcms->identification quantification Quantification identification->quantification report Reporting quantification->report

A typical workflow for the analysis of benzophenones.
Structure-Activity Relationship Considerations

The following diagram illustrates the conceptual relationship between the chemical structure of halogenated benzophenones and their potential biological activity, a key consideration for the target audience.

structure_activity_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity core Benzophenone Core substituent Halogen Substituent (e.g., -Br, -F) position Substitution Position lipophilicity Lipophilicity substituent->lipophilicity electronic_effects Electronic Effects substituent->electronic_effects steric_hindrance Steric Hindrance position->steric_hindrance metabolic_stability Metabolic Stability lipophilicity->metabolic_stability cell_permeability Cell Permeability lipophilicity->cell_permeability binding_affinity Receptor Binding Affinity electronic_effects->binding_affinity steric_hindrance->binding_affinity

Structure-activity relationships in halogenated benzophenones.

Discussion and Conclusion

The analytical cross-validation of compounds like 4-Bromobenzophenone and 4-Fluorobenzophenone is fundamental in drug discovery and development. While both share a common benzophenone core, the difference in the halogen substituent (Bromine vs. Fluorine) leads to distinct physicochemical properties that influence their behavior in analytical systems and their potential biological activity.

4-Bromobenzophenone, being heavier and larger, will have a different retention time in chromatography and a characteristic isotopic pattern in mass spectrometry due to the presence of ⁷⁹Br and ⁸¹Br isotopes. In contrast, 4-Fluorobenzophenone is lighter, and fluorine's high electronegativity can influence its polarity and interactions.

These compounds are known to be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[11][12] The specific biological targets or signaling pathways are diverse and depend on the final molecular structure. For instance, fluorinated benzophenone derivatives have been investigated for their potential as antitumor agents.[13]

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic methodologies for the preparation of 2-Bromo-4'-fluoro-3'-methylbenzophenone, a key intermediate in pharmaceutical and agrochemical research. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the reaction pathways, this document aims to equip researchers with the necessary information to select the most efficient and appropriate synthetic strategy for their specific needs.

Introduction

This compound is a diaryl ketone derivative of significant interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide compares two primary synthetic routes: the classical Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key performance indicators for the Friedel-Crafts acylation and Suzuki-Miyaura coupling based on analogous reactions reported in the literature.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Starting Materials 2-Bromo-3-methylbenzoyl chloride, Fluorobenzene2-Bromo-3-methylbenzoic acid, 4-Fluorophenylboronic acid
Catalyst Lewis Acid (e.g., AlCl₃)Palladium Catalyst (e.g., Pd(PPh₃)₄)
Reaction Time 4-16 hours4-12 hours
Typical Yield ~86% (based on analogous reactions)[1]Good to Excellent (variable)[2]
Purity Good (recrystallization often required)High (often requires chromatographic purification)
Scalability Well-established for large-scale synthesisCan be challenging and costly to scale up
Substrate Scope Sensitive to substituted arenesBroad substrate scope, tolerant of many functional groups[2]
Environmental Concerns Stoichiometric use of corrosive Lewis acids, generation of acidic wasteUse of toxic palladium catalysts and organic solvents

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of fluorobenzene with 2-bromo-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4][5]

Procedure:

  • To a stirred solution of fluorobenzene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0°C, add aluminum chloride (1.1 equivalents) portion-wise.

  • Slowly add a solution of 2-bromo-3-methylbenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.[1]

Method 2: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction provides an alternative route to diaryl ketones.[6][7] This specific protocol would involve the coupling of a boronic acid with a benzoyl chloride derivative.

Procedure:

  • In a reaction vessel, combine 2-bromo-3-methylbenzoyl chloride (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the mixture to reflux (typically 80-100°C) and stir for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon), monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

To further clarify the reaction mechanisms and workflows, the following diagrams are provided.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromo-3-methylbenzoyl_chloride 2-Bromo-3-methylbenzoyl chloride Reaction Electrophilic Aromatic Substitution 2-Bromo-3-methylbenzoyl_chloride->Reaction Fluorobenzene Fluorobenzene Fluorobenzene->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromo-3-methylbenzoyl_chloride 2-Bromo-3-methylbenzoyl chloride Reaction Cross-Coupling Reaction 2-Bromo-3-methylbenzoyl_chloride->Reaction 4-Fluorophenylboronic_acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic_acid->Reaction Pd_Catalyst Pd(PPh₃)₄ (Catalyst) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway Context

While this compound is primarily a synthetic intermediate, its derivatives may interact with various biological pathways. Diaryl ketones are known to be scaffolds for inhibitors of enzymes such as p38 MAP kinase, which is involved in inflammatory signaling. The diagram below illustrates a simplified p38 MAPK signaling pathway.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates phosphorylates Inflammatory_Response Inflammatory Response Substrates->Inflammatory_Response

Caption: Simplified p38 MAPK Signaling Pathway.

Conclusion

Both Friedel-Crafts acylation and Suzuki-Miyaura coupling represent viable methods for the synthesis of this compound. The choice between these two routes will depend on the specific requirements of the research. Friedel-Crafts acylation offers a cost-effective and scalable approach, making it suitable for large-scale production. In contrast, the Suzuki-Miyaura coupling provides greater flexibility in substrate scope and may be preferred for the synthesis of diverse analogue libraries where tolerance of various functional groups is paramount. Researchers should carefully consider the factors outlined in this guide to make an informed decision that aligns with their synthetic goals.

References

Fluorination: A Key to Enhancing Benzophenone Photostability for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for photostable molecules is paramount. In this comparative guide, we delve into the photostability of fluorinated benzophenones, exploring how the strategic incorporation of fluorine atoms significantly enhances their resilience to degradation under light exposure. This guide provides an objective comparison supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these compounds.

Fluorination has been recognized as a powerful strategy to improve the photophysical and photochemical properties of various molecules.[1][2] In the context of benzophenones, a class of compounds widely used as photoinitiators, UV filters, and in medicinal chemistry, enhancing photostability is crucial for extending their functional lifetime and minimizing the formation of unwanted photoproducts. The introduction of fluorine, a highly electronegative atom, can alter the electronic distribution within the benzophenone scaffold, thereby influencing its excited-state dynamics and reactivity.

Comparative Photostability: A Quantitative Overview

To illustrate the expected trend, the following table summarizes hypothetical comparative photostability data based on the established principle that fluorination increases photostability. This data is for illustrative purposes to highlight the expected improvements and should be confirmed by specific experimental measurements.

CompoundDegree of FluorinationRelative Photodegradation Rate (Normalized)Hypothetical Half-life (t½) under UV Irradiation (hours)
BenzophenoneNone1.0010
4-FluorobenzophenoneMono-fluorinated0.7513
4,4'-DifluorobenzophenoneDi-fluorinated0.5020
2,4,6-TrifluorobenzophenoneTri-fluorinated0.3033
PerfluorobenzophenonePoly-fluorinated0.10100

Experimental Protocols for Assessing Photostability

To enable researchers to conduct their own comparative studies, we provide a detailed methodology for determining the photostability of benzophenone derivatives.

Determination of Photodegradation Quantum Yield (Φ)

The photodegradation quantum yield is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant.

Experimental Workflow:

Photodegradation_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis prep_solution Prepare solutions of known concentration in a suitable solvent (e.g., acetonitrile) fill_cuvette Fill quartz cuvettes and seal prep_solution->fill_cuvette setup_photoreactor Set up a photoreactor with a monochromatic light source (e.g., 313 nm) fill_cuvette->setup_photoreactor irradiate_sample Irradiate the sample for specific time intervals setup_photoreactor->irradiate_sample actinometry Simultaneously irradiate a chemical actinometer (e.g., ferrioxalate) to measure photon flux setup_photoreactor->actinometry measure_absorbance Measure the absorbance of the sample and actinometer at appropriate wavelengths using a UV-Vis spectrophotometer irradiate_sample->measure_absorbance actinometry->measure_absorbance calculate_degradation Calculate the change in concentration of the benzophenone derivative measure_absorbance->calculate_degradation calculate_photon_flux Calculate the photon flux from the actinometer data measure_absorbance->calculate_photon_flux calculate_quantum_yield Calculate the photodegradation quantum yield (Φ) calculate_degradation->calculate_quantum_yield calculate_photon_flux->calculate_quantum_yield Photodegradation_Half_Life_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis & Calculation prep_solution Prepare solutions of known concentration irradiate_sample Irradiate the sample under a constant light source prep_solution->irradiate_sample monitor_concentration Monitor the concentration of the benzophenone derivative over time using HPLC or UV-Vis spectroscopy irradiate_sample->monitor_concentration plot_data Plot ln(C/C₀) versus time monitor_concentration->plot_data determine_k Determine the pseudo-first-order rate constant (k) from the slope of the line plot_data->determine_k calculate_half_life Calculate the half-life (t½ = 0.693 / k) determine_k->calculate_half_life Benzophenone_Photochemistry S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption (hν) S1->S0 Fluorescence / Non-radiative Decay T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Products Photodegradation Products T1->Products Photochemical Reactions (e.g., H-abstraction) Deactivation Non-radiative Decay to S₀ T1->Deactivation Quenching

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromo-4'-fluoro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4'-fluoro-3'-methylbenzophenone. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Chemical Splash GogglesMust be worn at all times when handling the compound.[4]Protects against splashes and dust.[4][5]
Face ShieldTo be used in conjunction with goggles when there is a risk of significant splashes or when handling larger quantities.[4][5]Provides broader protection for the face.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for general handling.[4][5] Butyl gloves may offer enhanced protection against certain solvents.[4][6]Prevents skin contact and potential irritation or absorption.[1]
Body Protection Laboratory CoatStandard lab coat to be worn over personal clothing.Protects against minor spills and contamination.[7]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.Provides an additional layer of protection for the torso.[6]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with appropriate cartridges for organic vapors and particulates if working outside of a certified chemical fume hood or if aerosolization is possible.[8]Prevents inhalation of potentially harmful dust or vapors.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_process Perform Chemical Synthesis handle_transfer->reaction_process cleanup_decontaminate Decontaminate Glassware & Surfaces reaction_process->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Don all required PPE as outlined in the table above.[7][8]

  • Handling:

    • When weighing the solid compound, do so in a manner that minimizes dust generation.[9]

    • Use appropriate tools (e.g., spatulas) for transferring the chemical.

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.[3]

    • Remove all sources of ignition.[1]

    • For minor spills, use a suitable absorbent material, then sweep up and place in a sealed container for disposal.[1][10] Do not create dust.[9]

    • For major spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Diagram:

cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal waste_solid Unused/Contaminated Solid Compound segregate_solid Solid Chemical Waste Container waste_solid->segregate_solid waste_liquid Contaminated Solvents segregate_halogenated Halogenated Organic Waste Container waste_liquid->segregate_halogenated waste_ppe Contaminated PPE (Gloves, etc.) waste_ppe->segregate_solid disposal_licensed Licensed Waste Disposal Service segregate_halogenated->disposal_licensed segregate_solid->disposal_licensed

Caption: A logical flow for the segregation and disposal of waste generated from handling the compound.

Disposal Procedures:

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[9] It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as pipette tips, absorbent pads, or contaminated gloves, that come into contact with the chemical should be disposed of as solid hazardous waste.[10]

  • Solvents: Solutions containing this compound should be disposed of in a designated "halogenated organic waste" container. Do not empty into drains.[1][3]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[3][9] Consult your institution's environmental health and safety department for specific guidelines.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.